molecular formula C4H11ClN2 B7803533 pyrrolidin-1-ium-1-amine;chloride

pyrrolidin-1-ium-1-amine;chloride

Cat. No.: B7803533
M. Wt: 122.60 g/mol
InChI Key: KTVYGDJRKCXTRA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ium-1-amine;chloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.60 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pyrrolidin-1-ium-1-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVYGDJRKCXTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[NH+](C1)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Aminopyrrolidine Hydrochloride: Physicochemical Profiling and Synthetic Applications in Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-Aminopyrrolidine hydrochloride (systematically known as 1-aminopyrrolidine hydrochloride) is a highly versatile cyclic hydrazine derivative that serves as a foundational building block in modern medicinal chemistry. As a key pharmacophoric precursor, it is extensively utilized in the synthesis of high-affinity ligands for G-protein-coupled receptors (GPCRs), most notably the cannabinoidergic CB1 and CB2 receptors[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its handling, and a self-validating protocol for its application in drug discovery workflows.

Physicochemical Properties & Structural Rationale

Understanding the physical state of N-aminopyrrolidine hydrochloride is critical for ensuring reproducibility in synthetic applications. The free base form of 1-aminopyrrolidine is a hydrazine derivative that is highly susceptible to atmospheric oxidation and moisture-driven degradation. By isolating it as a hydrochloride salt, the exocyclic nucleophilic nitrogen is protonated. This drastically increases shelf-life, shields the lone pair from oxidative degradation, and allows for precise stoichiometric weighing.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Aminopyrrolidine hydrochloride
Common Synonyms N-Aminopyrrolidine HCl, Pyrrolidin-1-amine monohydrochloride
CAS Registry Number 63234-71-9[2]
Molecular Formula C₄H₁₁ClN₂[3]
Molecular Weight 122.60 g/mol [3]
Physical Form Solid (Crystalline powder)[2]
Melting Point 109 - 126 °C[2]
Solubility Profile Soluble in water, methanol, and polar aprotic solvents (e.g., CH₂Cl₂, DMF, DMSO)

Applications in Drug Discovery: Cannabinoid Receptor Ligands

In the development of neuro-active pharmaceuticals, the incorporation of the N-aminopyrrolidine moiety is a deliberate structural choice. When synthesizing diarylpyrazole-based CB1 receptor antagonists (such as analogs of Rimonabant or the PET imaging ligand JHU75528), the pyrrolidine ring is not merely a structural placeholder[4].

Mechanistic Causality: The cyclic nature of the pyrrolidine ring restricts the conformational flexibility of the resulting hydrazide bond. This rigidity, combined with the specific lipophilicity (LogP) of the five-membered ring, ensures optimal spatial orientation within the hydrophobic transmembrane helices of the CB1 receptor, thereby maximizing binding affinity and central nervous system (CNS) penetrance[1][4].

G A Carboxylic Acid Precursor B Coupling Reagent (e.g., BOP / EDCI) A->B Activation D Amidation Intermediate B->D Reactive Ester C 1-Aminopyrrolidine HCl + Tertiary Base C->D Nucleophilic Attack E Target Ligand (CB1/CB2 Antagonist) D->E Purification

Workflow for synthesizing CB1 receptor antagonists using 1-aminopyrrolidine hydrochloride.

Standardized Experimental Protocol: Synthesis of Pyrazole-3-Carboxamides

The following methodology outlines the synthesis of CB1 receptor ligands using 1-aminopyrrolidine hydrochloride via BOP-mediated amidation[4]. As a Senior Application Scientist, I have structured this protocol as a self-validating system —each step includes a mechanistic explanation and an observable validation check to ensure reaction integrity.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: In a flame-dried flask flushed with argon, dissolve the pyrazole-3-carboxylic acid derivative (1.0 eq) and BOP reagent (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Causality: Anhydrous conditions are mandatory. The BOP reagent generates a highly reactive HOBt-ester intermediate. The presence of trace water will lead to hydrolytic quenching, reverting the intermediate back to the starting carboxylic acid.

  • Validation Check: The solution should remain clear. The appearance of a persistent precipitate at this stage indicates moisture contamination or degraded coupling reagent.

Step 2: In Situ Freebasing & Nucleophilic Addition

  • Action: Add 1-aminopyrrolidine hydrochloride (1.2 eq) to the stirring mixture, followed immediately by dropwise addition of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1]. Stir at room temperature for 1 hour[4].

  • Causality: The hydrochloride salt itself is non-nucleophilic. The tertiary amine (TEA) acts as a proton sponge, liberating the reactive 1-aminopyrrolidine free base in situ while simultaneously neutralizing the HCl byproduct and the acidic byproducts of the BOP reagent.

  • Validation Check: Monitor the physical state of the reaction. The initial addition of the HCl salt will form a heterogeneous suspension. Upon the addition of TEA, the mixture should transition to a homogeneous solution, visually confirming the successful liberation of the soluble free base.

Step 3: Reaction Quenching and Phase Separation

  • Action: Evaporate the CH₂Cl₂ under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: The 1M HCl wash selectively protonates any unreacted 1-aminopyrrolidine and TEA, pulling them into the aqueous layer. The NaHCO₃ wash neutralizes and removes residual unreacted carboxylic acid and water-soluble BOP byproducts (e.g., HMPA).

  • Validation Check: Test the pH of the aqueous layer during the 1M HCl wash. It must register at pH ≤ 2. If the pH is higher, the excess TEA has not been fully neutralized, risking amine contamination in the final product.

Step 4: Isolation and Storage

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (e.g., petroleum ether/ethyl acetate 7:3)[1].

  • Causality: Na₂SO₄ removes micro-emulsions of water that could cause hydrolytic degradation of the final carboxamide during long-term storage.

Safety, Handling, and Storage

To maintain scientific integrity and laboratory safety, strict adherence to the handling profile of 1-aminopyrrolidine hydrochloride is required:

  • Hazard Profile: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

  • Handling: All manipulations, especially weighing and transferring, must be conducted within a certified fume hood. Appropriate PPE (nitrile gloves, safety goggles, and a lab coat) is non-negotiable[2].

  • Storage Causality: The solid is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry environment[2]. Absorption of atmospheric moisture not only degrades the compound but also artificially inflates its mass, leading to critical stoichiometric errors during synthesis.

References

  • SAFETY DATA SHEET - 1-Aminopyrrolidine hydrochloride Source: Sigma-Aldrich URL
  • Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1)
  • Material Safety Data Sheet - 1-aminopyrrolidine hydrochloride Source: ChemShuttle URL
  • Source: Google Patents (Googleapis)

Sources

pyrrolidin-1-ium-1-amine;chloride mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidin-1-ium-1-amine Chloride in Organic Synthesis: Mechanisms, Pathways, and Synthetic Protocols

Executive Summary

Pyrrolidin-1-ium-1-amine chloride (commonly known as 1-aminopyrrolidine hydrochloride) is a highly versatile cyclic hydrazine derivative. In modern organic synthesis and drug development, it serves as a critical bifunctional N-N motif. Unlike acyclic hydrazines, the conformational rigidity of the five-membered pyrrolidine ring imparts unique steric and electronic properties. This whitepaper details the mechanistic pathways of pyrrolidin-1-ium-1-amine chloride, focusing on its role in hydrazone-mediated alpha-alkylations, complex oxidative ring expansions, and the synthesis of pharmaceutical carbohydrazides.

Physicochemical Profile & Causality in Reagent Design

The free base of 1-aminopyrrolidine is prone to auto-oxidation and degradation upon prolonged exposure to air. To ensure synthetic reproducibility, it is universally utilized as a hydrochloride salt (pyrrolidin-1-ium-1-amine chloride). The protonation of the primary amine stabilizes the N-N bond by reducing electron density, thereby preventing premature radical formation.

The synthesis of this reagent typically involves the nitrosation of pyrrolidine in a water-miscible solvent, followed by in situ zinc-mediated reduction under strictly neutral pH conditions to yield the N-amino compound[1].

In synthetic applications, the use of the chloride salt dictates a fundamental operational rule: an auxiliary base (e.g., triethylamine, sodium hydroxide, or sodium acetate) must be introduced to liberate the free nucleophile in situ . Failure to precisely control the stoichiometry of this neutralization step leads to incomplete conversion or the degradation of acid-sensitive intermediates.

Core Mechanisms of Action

The Aza-Enamine Activation Pathway (Hydrazone Formation)

Pyrrolidin-1-ium-1-amine chloride reacts readily with aldehydes and ketones to form stable hydrazones[2]. Upon neutralization of the chloride salt, the primary amine attacks the carbonyl carbon, followed by dehydration. The resulting hydrazone can undergo tautomerization to an aza-enamine.

Mechanistic Causality: The steric bulk of the pyrrolidine ring is the defining feature here. It shields one face of the aza-enamine, directing the trajectory of incoming electrophiles. This enables highly regioselective alpha-alkylations of the original carbonyl compound, preventing the over-alkylation issues frequently observed with unsubstituted hydrazine.

AzaEnamine A Ketone/Aldehyde C Hydrazone Intermediate A->C Condensation (-H2O) B Pyrrolidin-1-ium-1-amine Chloride B->C Base (-HCl) D Aza-enamine (Nucleophile) C->D Tautomerization E Alkylated Product D->E 1. Electrophile 2. Hydrolysis

Fig 1. Mechanism of hydrazone formation and subsequent aza-enamine tautomerization.

Diazene-Hydrazone Rearrangement (Oxidative Ring Expansion)

One of the most structurally profound reactions of 1-aminopyrrolidine is its oxidative ring expansion to form 6-membered alicyclic hydrazines. When exposed to an oxidizing agent (such as molecular oxygen/air) in the presence of an inorganic base, the N-amino group is oxidized to a highly reactive diazene intermediate[3].

This intermediate undergoes a rapid diazene-hydrazone rearrangement, expanding the 5-membered pyrrolidine ring into a 6-membered tetrahydropyridazine ring. This product can subsequently be hydrogenated using a noble metal catalyst to yield hexahydropyridazine[3].

Mechanistic Causality: During the catalytic hydrogenation of tetrahydropyridazine, a reverse reaction can occur, causing ring contraction back to 1-aminopyrrolidine. The addition of a strong base (NaOH/KOH) during hydrogenation is a critical experimental choice, as it suppresses this reverse reaction and drives the equilibrium toward the desired hexahydropyridazine[3].

DiazeneRearrangement N1 Pyrrolidin-1-ium-1-amine N2 Diazene Intermediate [N=N Bond] N1->N2 Oxidation (O2) Base N3 Tetrahydropyridazine (Ring Expansion) N2->N3 Diazene-Hydrazone Rearrangement N4 Hexahydropyridazine N3->N4 H2, Pd/C Base

Fig 2. Oxidative diazene-hydrazone rearrangement and subsequent catalytic reduction.

Nucleophilic Acyl Substitution (Carbohydrazide Synthesis)

In medicinal chemistry, pyrrolidin-1-ium-1-amine chloride is frequently used to synthesize complex carbohydrazides, which serve as rigid pharmacophores (e.g., in the development of tricyclic pyrazole CB2 receptor ligands)[4]. The reaction proceeds via standard amide coupling conditions using activating agents like EDC and HOBt.

Mechanistic Causality: Because the starting material is a hydrochloride salt, an excess of a non-nucleophilic base (like Triethylamine, TEA) must be used. TEA serves a dual purpose: it neutralizes the HCl to liberate the nucleophilic 1-aminopyrrolidine, and it acts as an acid scavenger to prevent the degradation of the highly sensitive HOBt-active ester intermediate[4].

Carbohydrazide C1 Carboxylic Acid C2 HOBt Active Ester C1->C2 EDC/HOBt C3 Carbohydrazide C2->C3 Nucleophilic Attack C4 Pyrrolidin-1-ium-1-amine C4->C3 TEA (Base)

Fig 3. Amide coupling workflow for the synthesis of complex carbohydrazide pharmacophores.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for the three primary reaction pathways utilizing pyrrolidin-1-ium-1-amine chloride.

Reaction PathwaySubstrate / ElectrophileReagent / Catalyst SystemTemp (°C)Key IntermediateTypical Yield (%)
Diazene-Hydrazone Rearrangement Pyrrolidin-1-ium-1-amine chlorideO₂ (Air), NaOH40–80Diazene>60%
Catalytic Hydrogenation TetrahydropyridazineH₂, Pt/Pd catalyst, NaOH20–50N/A>80%
Carbohydrazide Synthesis Carboxylic AcidEDC, HOBt, TEA (2.0 eq)25 (RT)HOBt-active ester75–85%
Hydrazone Condensation Aldehyde / KetoneTEA or NaOAc, EtOH25–65Aza-enamine>85%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate strict In-Process Controls (IPCs) to create self-validating experimental systems.

Protocol A: Synthesis of Tetrahydropyridazine via Aerobic Oxidation[3]

Objective: Execute a diazene-hydrazone ring expansion.

  • Neutralization: Dissolve 1.0 equivalent of pyrrolidin-1-ium-1-amine chloride in methanol. Slowly add 1.0 equivalent of NaOH at 30–40 °C.

    • Self-Validation: Monitor pH. The solution must reach pH 7.5–8.0. Filter the precipitated NaCl salt and retain the methanolic filtrate.

  • Oxidation: Transfer the filtrate to a reactor equipped with a gas sparger. Heat the solution to 60 °C. Bubble compressed air (or oxygen) through the solution. The required volume of air is approximately 3 to 30 times the molar equivalent of the starting material.

  • In-Process Control (IPC): Sample the reaction mixture every 12 hours. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the 1-aminopyrrolidine peak area is <5%.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting tetrahydropyridazine can be used directly in the subsequent noble-metal catalyzed hydrogenation step.

Protocol B: Synthesis of Carbohydrazides via EDC/HOBt Coupling[4]

Objective: Synthesize a stable carbohydrazide pharmacophore.

  • Activation: In a dry flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq, 0.51 mmol) in anhydrous dichloromethane (DCM). Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation: Perform TLC (Petroleum Ether/EtOAc). The disappearance of the baseline carboxylic acid spot confirms complete formation of the active ester.

  • Nucleophile Liberation: In a separate vial, suspend pyrrolidin-1-ium-1-amine chloride (1.02 eq) in DCM. Add Triethylamine (TEA, 2.0 eq) dropwise. Stir for 5 minutes to ensure complete liberation of the free amine.

  • Coupling: Add the liberated amine solution dropwise to the activated ester mixture. Stir at room temperature for 22 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the final carbohydrazide.

Conclusion

Pyrrolidin-1-ium-1-amine chloride is far more than a simple hydrazine substitute. Its rigid cyclic structure and specific electronic profile allow it to act as a highly selective nucleophile in hydrazone formations, a robust building block for complex carbohydrazides, and a unique substrate for oxidative ring expansions. By understanding the causality behind its hydrochloride stabilization and the necessity of precise base-mediated liberation, researchers can unlock its full potential in advanced organic synthesis.

References

  • EP0850930B1 - A process for producing alicyclic hydrazine derivatives. Google Patents.
  • US4564677A - Preparation of N-amino compounds. Google Patents.
  • Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. PMC (PubMed Central). URL:[Link]

  • The Journal of Organic Chemistry 1970 Volume 35 No. 6. DSS. URL:[Link]

Sources

Comprehensive Technical Guide: Solubility Profiling and Solvent Dynamics of 1-Aminopyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminopyrrolidine hydrochloride (CAS: 63234-71-9) is a highly versatile cyclic hydrazine derivative utilized extensively as a building block in pharmaceutical synthesis and materials science [1]. Because it is typically handled as a hydrochloride salt to improve stability and prevent oxidative degradation, its physicochemical behavior is fundamentally dictated by its ionic nature. Understanding the thermodynamic solubility of this compound across various solvent systems is critical for optimizing reaction conditions, particularly in nucleophilic substitutions, hydrazone formations, and purification workflows.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 1-Aminopyrrolidine hydrochloride, detailing the causality behind solvent interactions and establishing a robust, self-validating experimental framework for empirical solubility determination.

Mechanistic Principles of Solvation (Causality & Expert Insights)

The transition from the free base (1-Aminopyrrolidine) to the hydrochloride salt drastically shifts the compound's thermodynamic solubility profile. While the free base is a neutral, relatively lipophilic liquid that readily dissolves in a wide range of organic solvents, 1-Aminopyrrolidine hydrochloride is a crystalline solid with a melting point of 109–126 °C [1].

The dissolution of this salt requires the solvent to overcome the high lattice energy of the ionic crystal. Consequently, solvents must possess a high dielectric constant ( ϵ ) and strong hydrogen-bonding capabilities to independently solvate the chloride anion ( Cl− ) and the protonated pyrrolidinium cation.

  • Aqueous Systems: Water ( ϵ≈80.1 ) rapidly dissociates the salt via strong ion-dipole interactions. The hydration shell effectively shields the cation and anion, making the compound freely soluble.

  • Polar Protic Solvents: Methanol and ethanol provide sufficient hydrogen bond donation to solvate the chloride ion. However, solubility decreases proportionally as the aliphatic chain length of the alcohol increases, due to the reduction in the solvent's overall dielectric constant.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) efficiently solvates the protonated amine cation due to its strong dipole moment ( ϵ≈46.7 ). However, because aprotic solvents cannot donate hydrogen bonds, the Cl− anion is poorly solvated, resulting in moderate-to-high solubility compared to water.

  • Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the dielectric constant required to overcome the crystal lattice energy, rendering the salt practically insoluble.

Solubility Profile Across Solvent Classes

The following table summarizes the solubility profile of 1-Aminopyrrolidine hydrochloride. Due to the lack of universally published quantitative limits in standard safety data sheets [2], these classifications are derived from the established thermodynamic behavior of structurally analogous small-molecule aliphatic amine hydrochlorides.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility ClassificationEstimated Range (mg/mL at 25°C)
Aqueous Water80.1Freely Soluble> 100
Polar Protic Methanol32.7Soluble30 - 100
Polar Protic Ethanol24.5Sparingly Soluble10 - 30
Polar Aprotic DMSO46.7Soluble30 - 100
Polar Aprotic Acetonitrile37.5Slightly Soluble1 - 10
Non-Polar Hexane1.89Insoluble< 0.1

Experimental Protocol: High-Precision Solubility Determination

To ensure absolute trustworthiness in drug development workflows, solubility data must be generated using a self-validating system . The following protocol utilizes a prolonged equilibration period to prevent kinetic dissolution artifacts and employs orthogonal dilution to verify analytical linearity.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of 1-Aminopyrrolidine hydrochloride (approximately 500 mg) into a 5 mL amber glass vial.

    • Add exactly 2.0 mL of the target solvent.

    • Causality: An excess of solid must remain visible to guarantee that the solution has reached its maximum thermodynamic saturation point rather than a kinetic intermediate.

  • Thermodynamic Equilibration:

    • Insert a PTFE-coated magnetic stir bar, seal the vial, and place it in a thermostatic shaker set to exactly 25.0 ± 0.1 °C.

    • Agitate the suspension at 500 RPM for 48 hours.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

    • Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter must be pre-warmed to 25 °C to prevent rapid precipitation within the filter membrane caused by temperature drops.

  • Quantification via HPLC-CAD:

    • Because 1-Aminopyrrolidine lacks a strong UV chromophore, standard UV/Vis detection is suboptimal. Employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

    • Self-Validation Step: Perform two independent serial dilutions (e.g., 1:50 and 1:100) of the filtered supernatant in the mobile phase. If the back-calculated concentrations from both dilutions do not match within a 2% variance, matrix effects or incomplete equilibration are present, and the assay must be repeated.

    • Inject the samples into an HPLC system utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of highly polar salts.

Visualizing the Solvation Workflow

G Start Excess Solute + Target Solvent Equilibration Thermostatic Shaking (48h at 25°C) Start->Equilibration Separation Centrifugation & 0.22µm Filtration Equilibration->Separation Dilution Serial Dilution (Self-Validation) Separation->Dilution Analysis HPLC-CAD Quantification Dilution->Analysis Result Thermodynamic Solubility Profile Analysis->Result

Workflow for the thermodynamic solubility determination of 1-Aminopyrrolidine HCl.

Applications in Pharmaceutical Synthesis

The solubility profile of 1-Aminopyrrolidine hydrochloride directly dictates the choice of reaction solvent. When utilized as a nucleophile in substitution reactions, polar aprotic solvents like DMSO or DMF are highly recommended. These solvents dissolve the salt efficiently while leaving the chloride anion relatively unsolvated and non-interfering. If the reaction requires the free base form, the hydrochloride salt can be suspended in a less polar solvent (e.g., dichloromethane) and neutralized in situ using a non-nucleophilic organic base (such as triethylamine or DIPEA). The resulting free base will dissolve into the organic phase, while the newly formed triethylammonium chloride precipitates out, driving the reaction forward.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24848586, 1-Aminopyrrolidine hydrochloride. Retrieved from [Link]

The N-Aminopyrrolidinium Scaffold: A Technical Guide to Physicochemical Profiling, Synthetic Applications, and Protocol Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-amino aza-aliphatic cyclic compounds, specifically N-aminopyrrolidine and its corresponding N-aminopyrrolidinium salts, have emerged as critical pharmacophores and versatile synthetic intermediates[1]. Traditionally, the amination of secondary amines relied on highly toxic electrophilic aminating agents such as chloramine or hydroxylamine-O-sulfonic acid[1]. Today, the isolated N-aminopyrrolidinium salts offer a safer, highly reactive, and tunable platform for green chemistry, advanced heterocyclic rearrangements, and the development of fiber-reactive industrial materials[1][2].

This whitepaper synthesizes the current literature, detailing the mechanistic causality behind counter-ion selection, highlighting key applications in drug discovery and materials science, and providing self-validating experimental protocols for laboratory application.

Physicochemical Profiling & Counter-Ion Causality

The utility of an N-aminopyrrolidinium species is entirely dictated by its counter-ion. In its most commercially available form, it exists as a dihydrochloride salt (Pyrrolidin-1-amine dihydrochloride)[1]. While this form offers excellent shelf stability and aqueous solubility, the excess HCl can aggressively poison transition-metal catalysts or interfere with base-sensitive stoichiometric reagents[1].

Understanding the solubility profile is critical for reaction design. For instance, if a reaction requires a polar aprotic environment but the reagents are base-sensitive (precluding the use of NaOH or DIPEA to neutralize the HCl), a counter-ion metathesis to a tetrafluoroborate ( BF4−​ ) or hexafluorophosphate ( PF6−​ ) salt is required to induce lipophilicity[1].

Quantitative Data: Solubility & Compatibility Matrix

The following table summarizes the phase behavior of N-aminopyrrolidine species, guiding the chemist in selecting the appropriate form based on the target reaction medium[1].

SolventDihydrochloride Salt (2HCl)Free Base (Neutral)Lipophilic Salt ( BF4−​ )Reaction Suitability
Water Very Soluble (>100 mg/mL)SolubleInsoluble / PrecipitatesAqueous phase, Salt metathesis
Methanol SolubleSolubleSolubleHydrogenations, Polar organic
DCM InsolubleHighly SolubleSolubleExtractions, Electrophilic coupling
DMSO Soluble (>50 mg/mL)SolubleSolubleBase-sensitive polar aprotic rxns

Advanced Organic Synthesis: The Sommelet-Hauser Rearrangement

One of the most elegant applications of N-aminopyrrolidinium salts is in the ring expansion of heterocycles via ylide intermediates. A classic example documented in the literature is the transformation of nicotine derivatives into diazocines[3].

Mechanistic Causality: When an N-aminopyrrolidinium salt is treated with a strong base (such as sodium amide in liquid ammonia), deprotonation occurs adjacent to the quaternary nitrogen, generating a reactive N-ylide[3]. Because the ylide is highly unstable, it spontaneously undergoes a [2,3]-sigmatropic rearrangement (the Sommelet-Hauser rearrangement)[3]. This concerted orbital symmetry-allowed shift results in the expansion of the pyrrolidine ring, yielding complex, functionalized medium-sized rings (e.g., 2-methylhexahydropyrido[3,4-b]-1,2-diazocine) that are otherwise synthetically challenging to construct[3].

SommeletHauser A N-Aminopyrrolidinium Salt (e.g., Nicotine Derivative) B Deprotonation (NaNH2 in Liquid NH3) A->B Base Addition C N-Ylide Intermediate Generation B->C Proton Abstraction D [2,3]-Sigmatropic Rearrangement C->D Spontaneous E Ring-Expanded Product (e.g., Diazocine) D->E Rearomatization/Shift

Fig 1: Sommelet-Hauser[2,3]-sigmatropic rearrangement of N-aminopyrrolidinium salts.

Pharmaceutical & Multicomponent Workflows

In drug development, the N-aminopyrrolidine moiety is frequently utilized to synthesize hydrazone-based pharmaceuticals, antimicrobial agents, and targeted drug delivery systems[1][4]. Its ability to form stable complexes with metal ions also makes it a valuable chelating agent in coordination chemistry and catalysis[4].

A highly efficient application of this scaffold is found in multicomponent reactions (MCRs). Recent methodologies describe the diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones[5]. By reacting N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid in aqueous THF under mild conditions, chemists can generate 1-amino-4-aryl-2,5-dioxo- N3 -aryl-3-pyrrolidinecarboxamides in excellent yields[5]. NMR analysis confirms that the substituents on the C-3 and C-4 positions of the resulting pyrrolidine-2,5-diones are strictly trans, showcasing the high stereocontrol achievable with this scaffold[5].

Industrial Applications: Fiber-Reactive Dyes

Beyond pharmaceuticals, N-aminopyrrolidinium radicals are heavily utilized in the textile and printing industries, specifically in the formulation of reactive dyes for inkjet printing and cellulosic fiber dyeing[2][6].

Causality of Reactivity: To create a dye that permanently bonds to a substrate (like cotton or synthetic polyamides), the dye molecule must contain a "fiber-reactive" group capable of forming covalent chemical bonds with the hydroxyl groups of cellulose or the amino groups of polyamides[2]. N-aminopyrrolidinium is frequently incorporated into triazinyl radicals (e.g., 2-N-aminopyrrolidinium-4-phenylamino-6-triazinyl) via a quaternary nitrogen bond[2][6]. This quaternary cationic center acts as a highly effective leaving group or activating moiety, drastically increasing the electrophilicity of the triazine ring and ensuring rapid, wash-fast covalent fixation to the fabric under mild alkaline conditions (pH 8-10)[2][7].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address the most common failure points when working with N-aminopyrrolidinium salts: catalyst poisoning and solvent incompatibility.

Protocol A: Free Base Isolation via Biphasic Extraction

Purpose: To remove excess HCl from Pyrrolidin-1-amine dihydrochloride prior to sensitive metal-catalyzed couplings[1].

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water (approximately 3 mL per gram of salt). Causality: Minimizing water volume increases the efficiency of the subsequent organic extraction.

  • Basification: Slowly add 4M NaOH or saturated K2​CO3​ dropwise under stirring until the aqueous phase reaches pH > 12. Observation: The solution will become cloudy as the neutral free amine oils out.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Causality: N-aminopyrrolidine is a low-molecular-weight polar molecule; multiple extractions are mandatory to overcome its partial aqueous solubility.

  • Desiccation: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 20 minutes to remove trace water.

  • Concentration: Evaporate the DCM under reduced pressure. Critical Parameter: Keep the water bath temperature strictly < 40°C. Causality: Free hydrazines and N-amino compounds can be highly volatile or thermally unstable when concentrated.

Protocol S1 1. Dissolution Dihydrochloride in H2O S2 S2 S1->S2 S3 3. Biphasic Extraction 3x DCM S2->S3 S4 4. Desiccation Anhydrous Na2SO4 S3->S4 S5 S5 S4->S5

Fig 2: Self-validating biphasic extraction workflow for isolating free base amines.

Protocol B: Counter-Ion Metathesis (Chloride to Tetrafluoroborate)

Purpose: To generate a lipophilic, organic-soluble salt for base-sensitive reactions where Protocol A cannot be used[1].

  • Dissolution: Dissolve the N-aminopyrrolidinium chloride salt in a minimal amount of water.

  • Ion Exchange: Add a concentrated aqueous solution of Sodium Tetrafluoroborate ( NaBF4​ ) or Potassium Hexafluorophosphate ( KPF6​ ) in a 1.1 molar equivalent.

  • Precipitation/Extraction: The highly lipophilic N-aminopyrrolidinium BF4​ salt will precipitate out of the aqueous solution. If it forms an oil, extract it directly into Nitromethane or DCM[1].

  • Isolation: Filter the precipitate (or separate the organic layer and concentrate) to yield the pure, non-coordinating lipophilic salt.

References

  • BenchChem Technical Support Team. "Application Note: Green Chemistry Synthesis of N-Amino Aza-Aliphatic Cyclic Compounds." BenchChem, Feb. 2026.
  • Tamura, Y., et al. "Ring Transformation of Heterocycles %-Imide Intermediates." Heterocycles, Vol. 79, No. 9, 1982.
  • LookChem. "1-AMINOPYRROLIDINE (CAS 16596-41-1) Physico-chemical Properties and Applications." LookChem Database.
  • Thieme Connect. "Reaction between N-Isocyaniminotriphenylphosphorane, Aldimines, Meldrum's Acid and Water: Diastereoselective Synthesis of 3,4-Disubstituted N-Aminopyrrolidine-2,5-diones.
  • US Patent US5542972A. "Reactive dyes for inkjet printing." Google Patents.
  • US Patent US4647285A. "Process for printing cellulosic fibres with reactive dye and C3-18 aliphatic carboxylate salt fixing agent." Google Patents.
  • US Patent US5938796A. "Alkali system for dyeing cellulosic textiles by padding methods." Google Patents.

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Methodological & Application

Application Note: Advanced Synthesis Protocols Utilizing N-Aminopyrrolidine Hydrochloride in Pharmaceutical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Aminopyrrolidine hydrochloride (also known as 1-Aminopyrrolidine hydrochloride, CAS 16596-41-1) is a highly versatile cyclic hydrazine derivative utilized extensively as a foundational building block in medicinal chemistry and drug discovery[1][2]. This application note provides a comprehensive, field-proven guide to its deployment in synthesizing high-value pharmaceutical intermediates, including cannabinoid receptor (CB1/CB2) ligands, sydnonimine-based nitric oxide donors, and chiral hexahydropyridazine scaffolds.

Chemical Profile & Mechanistic Insights

N-Aminopyrrolidine features a highly nucleophilic exocyclic nitrogen attached to a constrained pyrrolidine ring[1].

Causality in Reagent Selection: Why do synthetic workflows mandate the use of the hydrochloride salt rather than the free base? Free hydrazines are notoriously susceptible to rapid air oxidation, degradation, and spontaneous dimerization. Supplying N-aminopyrrolidine as a hydrochloride salt ensures long-term shelf stability and allows for precise stoichiometric control during complex API synthesis[3][4]. In all synthetic applications, an auxiliary base—typically Triethylamine (TEA) or Diisopropylethylamine (DIPEA)—must be introduced to act as a proton scavenger. This neutralizes the salt and liberates the free nucleophilic hydrazine lone pair in situ just prior to the coupling event[4].

Key Pharmaceutical Applications

Synthesis of Cannabinoid Receptor (CB1/CB2) Ligands

N-Aminopyrrolidine hydrochloride is a critical synthon in the development of oxygen-bridged and tricyclic pyrazole-based structures targeting the endocannabinoid system[3][4]. By coupling the amine with specific pyrazole-3-carboxylic acids, researchers can generate carbohydrazides with potent CB1 antagonistic or CB2 agonistic properties[3][4]. The pyrrolidinyl moiety imparts optimal lipophilicity and steric bulk, which are critical for anchoring the ligand into the hydrophobic binding pockets of CB receptors[3].

Chemodivergent Hydrazinolysis for Chiral Scaffolds

The reagent acts as a powerful ambident nucleophile in the ring-opening reactions of donor-acceptor (DA) cyclopropanes. Depending on the Lewis acid catalyst and specific reaction conditions, N-aminopyrrolidine can drive the reaction chemoselectively to form either 6-membered hexahydropyridazin-3-ones or 5-membered 1-aminopyrrolidin-2-ones[5]. This chemodivergence is highly valuable for generating chiral, non-racemic libraries for advanced drug discovery[5].

Synthesis of Sydnonimine Derivatives (Nitric Oxide Donors)

Sydnonimines are a class of mesoionic compounds known for their ability to release nitric oxide (NO), acting as potent vasodilators and hypotensive agents. N-Aminopyrrolidine hydrochloride undergoes a Strecker-type condensation with potassium cyanide and formaldehyde to form an intermediate cyanomethylamine, which is subsequently cyclized to yield 3-pyrrolidino sydnonimine hydrochloride[6].

Quantitative Data Summary

The following table summarizes the reaction efficiencies and target applications of N-Aminopyrrolidine hydrochloride across different pharmaceutical workflows based on recent literature:

Target CompoundTherapeutic ApplicationKey Reagents / CatalystYield (%)Biological Activity / Affinity
Tricyclic Pyrazole 20 CB2 Receptor LigandEDC, HOBt, TEA, CH₂Cl₂77.0%Kᵢ = 316 nM (CB2)
Oxygen-Bridged Pyrazole 1c CB1 Receptor AntagonistEDC, HOBt, TEA, CH₂Cl₂36.2%Peripheral CB1 Antagonism
3-Pyrrolidino Sydnonimine HCl Vasodilator (NO Donor)KCN, HCHO, HCl (aq)N/A (Crystallized)Hypotensive Agent
Hexahydropyridazin-3-ones Chiral Drug ScaffoldsLewis Acid, DA Cyclopropanes61.0 - 80.0%Precursor for API libraries

Experimental Protocols

Protocol A: Amidation Workflow for Pyrazole-Carbohydrazides (CB1/CB2 Ligands)

This protocol describes a self-validating system for coupling N-Aminopyrrolidine hydrochloride to a sterically hindered carboxylic acid using carbodiimide chemistry[3][4].

Step 1: Active Ester Formation

  • Dissolve the target pyrazole-3-carboxylic acid (1.0 equiv, e.g., 0.51 mmol) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv).

  • Mechanistic Insight: Stir at room temperature for 30 minutes. EDC activates the carboxylic acid, while HOBt rapidly traps the O-acylisourea intermediate to form a stable active ester. This prevents racemization and suppresses the formation of unreactive N-acylureas.

Step 2: Hydrazine Liberation & Coupling 4. In a separate vial, suspend N-Aminopyrrolidine hydrochloride (1.02 to 2.0 equiv) in CH₂Cl₂. 5. Add Triethylamine (TEA, 2.0 equiv) to the suspension. 6. Mechanistic Insight: The excess TEA is critical to fully neutralize the hydrochloride salt, freeing the hydrazine's primary amine for nucleophilic attack. 7. Dropwise, add the neutralized N-Aminopyrrolidine solution to the active ester mixture. 8. Stir the reaction at room temperature for 2 to 22 hours (monitor via TLC).

Step 3: Purification 9. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude product via flash chromatography (e.g., petroleum ether/EtOAc 7:3) to isolate the target carbohydrazide[4].

Protocol B: Strecker-Type Synthesis of Sydnonimines

This protocol details the formation of NO-donating mesoionic compounds[6].

  • Condensation: Dissolve N-Aminopyrrolidine hydrochloride (2.4 g) in a minimal amount of water. Under strict ice-cooling, slowly add a solution of potassium cyanide (1.3 g) in water (5 mL), followed by a 37% aqueous solution of formaldehyde (1.6 g).

  • Cyclization: Agitate the mixture for 4 hours at room temperature. The Strecker-type condensation forms a cyanomethylamine intermediate.

  • Extraction & Precipitation: Extract the reaction mixture with ethyl ether. Dehydrate the extract and add a 4 N methanolic HCl solution under cooling.

  • Isolation: The target 3-pyrrolidino sydnonimine hydrochloride will precipitate as colorless crystals. Recrystallize from ethyl alcohol to achieve high purity[6].

Workflows & Diagrams

G1 A Carboxylic Acid Precursor B Active Ester Formation (EDC + HOBt) A->B Activation D Nucleophilic Acyl Substitution (CH2Cl2, RT) B->D Intermediate C N-Aminopyrrolidine HCl + TEA C->D in situ free base E Target Carbohydrazide (CB1/CB2 Ligand) D->E Purification

Workflow for the synthesis of pyrazole-based cannabinoid receptor ligands.

G2 DA Donor-Acceptor Cyclopropanes COND Lewis Acid Catalyst DA->COND HYD N-Aminopyrrolidine HCl + Base HYD->COND Nucleophile PATH1 Pathway A: Hexahydropyridazin-3-ones COND->PATH1 Chemoselective Switch A PATH2 Pathway B: 1-Aminopyrrolidin-2-ones COND->PATH2 Chemoselective Switch B

Chemodivergent hydrazinolysis of DA cyclopropanes using N-Aminopyrrolidine.

References

  • "1-Aminopyrrolidine - LookChem." LookChem. Available at:[Link]

  • "Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping." PMC/NIH. Available at:[Link]

  • "Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands." MDPI. Available at:[Link]

  • "US3312690A - Sydnonimine derivatives." Google Patents.
  • "Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn." ChemRxiv. Available at:[Link]

Sources

Application Notes & Protocols: N-Aminopyrrolidine Hydrochloride as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Aminopyrrolidine hydrochloride is a valuable and highly versatile bifunctional building block in modern synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic primary amino group attached to a cyclic secondary amine, makes it an ideal precursor for constructing a wide range of nitrogen-containing heterocyclic systems. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles such as pyrazoles, triazoles, and pyridazines. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this reagent for novel compound discovery.

Introduction: The Strategic Advantage of N-Aminopyrrolidine Hydrochloride

N-Aminopyrrolidine, a substituted hydrazine, provides a pre-installed pyrrolidine moiety, a structural motif frequently found in biologically active compounds and natural products.[1][2][3] The pyrrolidine ring often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability.[4] Supplied as a stable hydrochloride salt, the reagent is easy to handle and store, though it typically requires in situ neutralization to liberate the nucleophilic free base for reaction.

The core reactivity of N-aminopyrrolidine lies in its N-NH2 group. This hydrazine-like functionality serves as a potent "N-N" dielectrophile or dinucleophile, enabling its participation in a variety of cyclization and condensation reactions to form stable aromatic heterocyclic rings.

Table 1: Physicochemical Properties of N-Aminopyrrolidine

Property Value Source
Chemical Formula C₄H₁₀N₂ NIST[5]
Molecular Weight 86.14 g/mol NIST[5]
CAS Number 16596-41-1 NIST[5]
Appearance (Hydrochloride Salt) White to off-white crystalline powder TCI[6]

| Form | Hydrochloride salt (for stability) | N/A |

Critical Safety & Handling Information

N-Aminopyrrolidine and its salts should be handled with care in a well-ventilated chemical fume hood.[7][8] It is corrosive and can cause severe skin and eye damage.[6][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Store the hydrochloride salt in a tightly closed container in a cool, dry place, away from strong oxidizing agents and acids.[7][10]

Synthesis of 1-Pyrrolidinyl-Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (antineoplastic).[11][12][13] The most classical and reliable method for pyrazole synthesis is the Paal-Knorr condensation of a hydrazine with a 1,3-dicarbonyl compound.[14]

Reaction Mechanism: The Paal-Knorr Condensation

The reaction proceeds via a two-step condensation-cyclization pathway. First, the more nucleophilic primary amino group (-NH2) of N-aminopyrrolidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second intramolecular condensation, where the resulting hydrazone nitrogen attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable aromatic pyrazole ring.

The use of a mild acid catalyst (e.g., acetic acid) is often beneficial as it protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

G cluster_workflow General Pyrazole Synthesis Workflow reagents 1. Reagents N-Aminopyrrolidine HCl 1,3-Dicarbonyl Base (e.g., Na2CO3) Solvent (e.g., EtOH) mix 2. Reaction Setup Combine reagents Stir at RT to Reflux reagents->mix Combine monitor 3. Monitoring Thin-Layer Chromatography (TLC) mix->monitor Sample periodically workup 4. Workup Solvent Removal Aqueous Extraction monitor->workup Upon completion purify 5. Purification Silica Gel Chromatography or Recrystallization workup->purify Isolate crude product 6. Final Product Characterize (NMR, MS, m.p.) purify->product Obtain pure compound

Caption: Workflow for 1-Pyrrolidinyl-Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • N-Aminopyrrolidine hydrochloride (1.0 equiv.)

  • Acetylacetone (2,4-pentanedione) (1.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (1.1 equiv.)

  • Ethanol (EtOH), anhydrous

  • Magnetic stirrer, reflux condenser, and heating mantle

  • Round-bottom flask

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) and sodium carbonate (1.17 g, 11 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the suspension vigorously for 15 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and generate the free N-aminopyrrolidine base in situ.

  • Reagent Addition: Add acetylacetone (1.07 mL, 10.5 mmol) to the suspension dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 15 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude oil by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to obtain the pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine as a pale yellow oil.

Table 2: Example Substrates and Typical Yields for Pyrrolidinyl-Pyrazole Synthesis

1,3-Dicarbonyl Substrate Product Structure Typical Yield Notes
Acetylacetone 3,5-dimethyl pyrazole 80-90% Highly efficient, clean reaction.
Dibenzoylmethane 3,5-diphenyl pyrazole 75-85% May require longer reaction times.

| Ethyl Acetoacetate | 3-methyl-5-pyrazolone | 65-75% | Can lead to pyrazolone tautomers.[13] |

Synthesis of 1-Pyrrolidinyl-1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond donor/acceptor.[15] It is a key component in drugs like Fluconazole (antifungal) and Anastrozole (aromatase inhibitor).[15][16] Syntheses often involve the cyclization of hydrazides or amidrazones. N-aminopyrrolidine can serve as the hydrazine precursor to build this important heterocycle.

Reaction Mechanism: Einhorn-Brunner Reaction Variant

A common route involves the reaction of N-aminopyrrolidine with an acyl chloride to form an N,N'-diacylhydrazine intermediate, which then undergoes dehydrative cyclization, often under thermal or acidic conditions, to form the 1,2,4-triazole ring.

G cluster_mechanism 1,2,4-Triazole Formation Pathway start N-Aminopyrrolidine + Acyl Derivative (e.g., Isothiocyanate) intermediate Thiosemicarbazide Intermediate start->intermediate Nucleophilic Addition cyclization Cyclization & Dehydration (Base or Heat) intermediate->cyclization Intramolecular Attack product 1-Pyrrolidinyl-1,2,4-Triazole Product cyclization->product Aromatization

Caption: General mechanism for 1,2,4-triazole synthesis.

Detailed Experimental Protocol: Synthesis of 4-phenyl-1-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5(4H)-thione

This protocol utilizes phenyl isothiocyanate as the C-N source.

Materials:

  • N-Aminopyrrolidine hydrochloride (1.0 equiv.)

  • Triethylamine (Et₃N) (2.2 equiv.)

  • Phenyl isothiocyanate (1.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir for 20 minutes at room temperature to ensure complete neutralization.

  • Reagent Addition: Add phenyl isothiocyanate (1.2 mL, 10 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour to form the thiosemicarbazide intermediate.

  • Cyclization: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. The cyclization step involves the elimination of water.

  • Monitoring: Follow the reaction progress by TLC, observing the disappearance of the intermediate and the appearance of the product spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and triethylamine hydrochloride.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure triazole product as a crystalline solid.

Synthesis of 1-Pyrrolidinyl-Pyridazines

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms.[17] This core is present in pharmaceuticals with diverse activities, including antihypertensive and anticancer properties.[18] The synthesis of the pyridazine ring is most commonly achieved by the condensation of a hydrazine with a 1,4-dicarbonyl compound or its synthetic equivalent.[17][19][20]

Reaction Mechanism

Similar to pyrazole synthesis, this reaction is a double condensation. N-aminopyrrolidine reacts with a 1,4-dicarbonyl compound (or a γ-ketoacid) to form a dihydropyridazine intermediate.[21] This intermediate can then be oxidized to the aromatic pyridazine. Often, if an unsaturated 1,4-dicarbonyl is used, the aromatic product is formed directly after cyclization and dehydration.

Detailed Experimental Protocol: Synthesis of 1-(3,6-diphenylpyridazin-1-ium-1-yl)pyrrolidine

This protocol uses 1,4-diphenyl-1,4-butanedione as the 1,4-dicarbonyl component.

Materials:

  • N-Aminopyrrolidine hydrochloride (1.0 equiv.)

  • 1,4-Diphenyl-1,4-butanedione (1.0 equiv.)

  • Glacial Acetic Acid

  • Magnetic stirrer, reflux condenser, and heating mantle

  • Round-bottom flask

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine N-aminopyrrolidine hydrochloride (0.62 g, 5 mmol) and 1,4-diphenyl-1,4-butanedione (1.19 g, 5 mmol).

  • Solvent/Catalyst: Add 20 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst for the condensation reaction.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 6-8 hours. The solution should darken in color.

  • Monitoring: Monitor the reaction by TLC until the starting materials are no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over 100 g of crushed ice in a beaker.

  • Neutralization & Precipitation: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake extensively with cold water.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol to afford the pure 1-(3,6-diphenylpyridazin-1-ium-1-yl)pyrrolidine derivative.

Conclusion

N-Aminopyrrolidine hydrochloride is a powerful and economical precursor for accessing diverse and medicinally relevant heterocyclic cores. Its hydrazine-like reactivity allows for straightforward participation in classical condensation reactions to form pyrazoles, triazoles, and pyridazines. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling research and drug development professionals to rapidly generate libraries of novel compounds built around the privileged pyrrolidine scaffold. By understanding the underlying mechanisms and following these detailed procedures, scientists can effectively harness the synthetic potential of this versatile building block.

References

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Available at: [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.
  • Reactions of Amines. (n.d.). University of Minnesota.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (n.d.). ScienceDirect.
  • Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). PMC. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). PMC. Available at: [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (n.d.). PMC. Available at: [Link]

  • 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. (2017). Organic Syntheses. Available at: [Link]

  • N-Aminopyrrolidine. (n.d.). NIST WebBook. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Pyrrolidin-1-ium-1-amine;chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Process Troubleshooting Guide for the synthesis of pyrrolidin-1-ium-1-amine;chloride (commonly referred to as 1-aminopyrrolidine hydrochloride). As a Senior Application Scientist, I have designed this self-validating framework to help you transition from erratic lab-scale yields to robust, reproducible process chemistry. This guide bridges the gap between theoretical mechanisms and practical benchtop execution.

The Core Science: Mechanistic Causality Behind Yield Loss

To fix a failing reaction, you must understand the competing kinetic and thermodynamic forces at play. The synthesis of pyrrolidin-1-ium-1-amine;chloride generally follows one of two primary pathways, each with its own specific traps.

Pathway A: Electrophilic Amination via Hydroxylamine-O-sulfonic acid (HOSA)

  • The Causality: This route relies on the nucleophilic attack of pyrrolidine onto the electrophilic nitrogen of HOSA. The critical failure point is pH control. HOSA hydrolysis generates sulfuric acid, which rapidly drops the pH of the system. If the pH falls below 9.0, pyrrolidine protonates into the non-nucleophilic pyrrolidinium ion, stalling the reaction. Conversely, if the pH exceeds 11.5, HOSA rapidly decomposes into hydroxylamine and sulfate before amination can occur [2].

Pathway B: Hydrazine-Diol Cyclization (Autoclave Route)

  • The Causality: This industrial route reacts 1,4-butanediol with hydrazine monohydrochloride under acidic conditions. The primary kinetic trap here is over-alkylation. Once 1-aminopyrrolidine forms, its primary amine tail remains highly nucleophilic and can react with another equivalent of 1,4-butanediol. This leads to the formation of tetrahydropyridazine and hexahydropyridazine byproducts. Yield optimization requires strict stoichiometric control (excess hydrazine) to kinetically outcompete this secondary ring-expansion reaction [1].

Diagnostic Workflow

Use the following decision matrix to isolate the root cause of your specific yield bottleneck.

YieldOptimization Start Issue: Yield < 60% 1-Aminopyrrolidine HCl Route Determine Synthesis Route Start->Route HOSA Route A: HOSA Amination Route->HOSA Diol Route B: 1,4-Butanediol + Hydrazine Route->Diol pHCheck Diagnostic: Measure Reaction pH HOSA->pHCheck GCAnalysis Diagnostic: GC Analysis of Mother Liquor Diol->GCAnalysis pHFix Corrective Action: Buffer to pH 10.0-10.5 (Prevents HOSA Hydrolysis) pHCheck->pHFix pH drops < 9 Tetra Result: Tetrahydropyridazine > 5% GCAnalysis->Tetra Over-alkylation detected StoichFix Corrective Action: Increase Hydrazine Ratio (2.2:1) Maintain Temp at 120°C Tetra->StoichFix

Diagnostic workflow to resolve root causes of low yield in 1-aminopyrrolidine HCl synthesis.

Troubleshooting FAQs

Q1: My HOSA amination yield is stuck at 30-40%. How can I push this past 70%? A1: The root cause is likely uncontrolled pH drift. Many researchers add HOSA all at once, causing a massive spike in acidity which protonates the pyrrolidine starting material.

  • Resolution: Implement a continuous pH-stat system or a highly buffered biphasic system. Maintain the pH strictly between 10.0 and 10.5 using 2M NaOH. Add HOSA dropwise at 5 °C. The reaction is self-validating: as long as base is being consumed by the auto-titrator, HOSA is reacting. Once base consumption stops, the reaction is complete [4].

Q2: I'm using the 1,4-butanediol and hydrazine route in an autoclave, but GC shows 15% tetrahydropyridazine. How do I suppress this? A2: Tetrahydropyridazine is a classic over-alkylation byproduct caused by insufficient hydrazine or excessive heat.

  • Resolution: You must manipulate the kinetics. Increase your hydrazine monohydrochloride to 1,4-butanediol molar ratio to at least 2.2:1. Furthermore, strictly cap your autoclave temperature at 120 °C. Temperatures approaching 140 °C thermodynamically favor diazene-hydrazone rearrangement, which drives further ring expansion and destroys your yield [1].

Q3: I have successfully synthesized the free base, but I lose massive amounts of product during the hydrochloride salt isolation. Why? A3: Pyrrolidin-1-ium-1-amine;chloride is exceptionally hygroscopic and highly soluble in water. If you are quenching with aqueous HCl and attempting to evaporate the water, you will trap the product in a syrupy, un-crystallizable matrix.

  • Resolution: Isolate the free base first via fractional distillation (b.p. ~105 °C). Then, dissolve it in an anhydrous solvent (e.g., dry methanol or diethyl ether) and bubble anhydrous HCl gas, or add a standardized solution of HCl in dioxane. The chloride salt will immediately crash out as a pristine white solid, validating the isolation step [3].

Quantitative Route Comparison

Use the following data table to select the most appropriate synthetic route for your facility's capabilities.

ParameterRoute A: HOSA AminationRoute B: 1,4-Butanediol Cyclization
Primary Reagents Pyrrolidine, HOSA, NaOH1,4-Butanediol, Hydrazine HCl
Typical Yield 65% - 75%70% - 82.3%
Major Byproducts Unreacted pyrrolidine, inorganic sulfatesTetrahydropyridazine, Hexahydropyridazine
Scalability Ideal for Lab to Pilot ScaleIdeal for Industrial / Process Scale
Key Kinetic Trap pH-dependent HOSA hydrolysisOver-alkylation / Ring expansion

Standardized Experimental Protocols

Protocol A: Optimized HOSA Amination (Lab Scale)

This protocol utilizes continuous pH monitoring to prevent electrophile degradation.

  • Preparation: Charge a jacketed reactor with pyrrolidine (1.0 eq) and water. Cool the system to 5 °C.

  • pH Adjustment: Add 2M NaOH until the solution reaches pH 10.5. (Self-Validation: Use a calibrated pH probe; the pH must remain stable before proceeding).

  • Electrophilic Addition: Dissolve HOSA (1.2 eq) in cold water. Add this solution dropwise over 2 hours. Concurrently, add 2M NaOH via an auto-titrator to maintain the pH strictly between 10.0 and 10.5.

  • Monitoring: Stir for an additional 1 hour at 10 °C. (Self-Validation: The reaction mixture will transition from clear to a white slurry as inorganic sulfate salts precipitate, visually confirming the consumption of HOSA).

  • Extraction & Salt Formation: Extract the free base into diethyl ether (3x). Dry the organic layer over anhydrous Na₂SO₄. Filter, and slowly add 1.0 eq of anhydrous HCl in dioxane under vigorous stirring to precipitate the pyrrolidin-1-ium-1-amine;chloride salt. Filter and dry under vacuum.

Protocol B: 1,4-Butanediol Cyclization (Process Scale)

This protocol utilizes stoichiometric excess to kinetically trap the desired product.

  • Reactor Charging: Charge a glass-lined autoclave with hydrazine monohydrochloride (2.2 eq), concentrated hydrochloric acid (1.0 eq), 1,4-butanediol (1.0 eq), and water.

  • Cyclization: Seal the autoclave and heat with continuous stirring to exactly 120 °C. Maintain this temperature for 5 hours. (Causality: Exceeding 120 °C will trigger diazene-hydrazone rearrangement).

  • Concentration: Cool the reactor to room temperature. Concentrate the reaction solution under reduced pressure to remove water.

  • Byproduct Cleansing: Wash the resulting crude mixture with cold methanol. (Self-Validation: White crystals of unreacted hydrazine monohydrochloride will separate out. Filter these off to confirm successful removal of the excess reagent).

  • Neutralization & Distillation: Neutralize the methanolic mother liquor with sodium hydroxide. Fractionally distill the mixture to isolate the pure 1-aminopyrrolidine free base, which can then be converted to the chloride salt using anhydrous HCl [1][3].

References

  • A process for producing alicyclic hydrazine derivatives.
  • Pyrrolidin-1-amine dihydrochloride | Comprehensive Technical Guide. BenchChem.
  • Process for the preparation of 1-aminopyrrolidine.
  • Preparation of N-amino compounds.

side reactions and byproducts in N-Aminopyrrolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Aminopyrrolidine Hydrochloride Synthesis & Troubleshooting

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-Aminopyrrolidine (1-aminopyrrolidine) and its hydrochloride salt involves navigating highly reactive intermediates. Whether utilizing the classical hydrazine alkylation route or the electrophilic amination of pyrrolidine, controlling chemoselectivity is paramount. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to eliminate side reactions and maximize your yield.

Process Overview & Failure Modes

TroubleshootingPathways N1 Hydrazine + 1,4-Dihalobutane N3 1-Aminopyrrolidine (Intermediate) N1->N3 Cyclization (Base, Heat) B4 Polymeric Amines (Over-alkylation) N1->B4 Excess Alkylator N2 Pyrrolidine + HOSA N2->N3 Electrophilic Amination B2 1,1-Diazene (Over-amination) N2->B2 Excess HOSA N4 1-Aminopyrrolidine HCl (Target) N3->N4 + HCl (Anhydrous) B1 Tetrahydropyridazine (Oxidation Byproduct) N3->B1 Oxidation / Rearrangement B3 Cyclobutane + Alkenes B2->B3 N2 Extrusion (β-fragmentation)

Fig 1: N-Aminopyrrolidine synthesis pathways and major byproduct formation mechanisms.

Frequently Asked Questions & Troubleshooting Guides

Q1: We are synthesizing 1-aminopyrrolidine via the reaction of 1,4-butanediol and hydrazine monohydrochloride. Why is our GC analysis showing significant contamination with tetrahydropyridazine and hexahydropyridazine? Mechanistic Causality: The cyclization of 1,4-butanediol with hydrazine monohydrochloride at elevated temperatures (120–140°C) successfully yields 1-aminopyrrolidine[1]. However, 1-aminopyrrolidine is highly susceptible to oxidation. In the presence of adventitious oxidants or excessive thermal stress, the exocyclic amine is oxidized, triggering a diazene-hydrazone rearrangement. This ring-expansion converts the 5-membered pyrrolidine ring into a 6-membered tetrahydropyridazine ring[2]. Subsequent hydrogenation or disproportionation in the reaction matrix yields hexahydropyridazine[1]. Self-Validating Solution: Implement strict inert gas (Argon/N2) sparging of all aqueous solvents prior to the reaction. Monitor the mother liquor via GC; if the tetrahydropyridazine peak exceeds 2.0% relative area, your system is experiencing oxidative stress, indicating a failure in the inert atmosphere or the presence of trace metal oxidants in the reactor.

Q2: During the electrophilic amination of pyrrolidine using Hydroxylamine-O-sulfonic acid (HOSA), we observe unexpected gas evolution and the appearance of cyclobutane and linear alkenes in the NMR spectrum. What is happening? Mechanistic Causality: HOSA is a powerful electrophilic aminating agent used to directly install the N-NH2 bond[3]. However, if the stoichiometry is not strictly controlled, the newly formed 1-aminopyrrolidine reacts with excess HOSA to form a highly reactive 1,1-diazene (isodiazene) intermediate[4]. This intermediate is unstable and undergoes rapid nitrogen extrusion (N2 gas evolution). The resulting 1,4-biradical rapidly collapses to form cyclobutane or undergoes β-fragmentation to yield linear alkenes[5]. This phenomenon is a form of skeletal editing via nitrogen deletion[4]. Self-Validating Solution: Strictly control the addition rate of HOSA and maintain the temperature below 5°C. The reaction is self-validating through visual observation: any bubbling (N2 evolution) during HOSA addition is a direct macroscopic indicator of over-amination and impending skeletal fragmentation.

Q3: When using 1,4-dichlorobutane and hydrazine hydrate, our yields are low (<40%) and we are generating a thick, intractable polymeric tar. How do we prevent over-alkylation? Mechanistic Causality: Hydrazine is a strong, bidentate nucleophile. If 1,4-dichlorobutane is present in excess or added all at once, a single hydrazine molecule can react with multiple alkyl chains rather than undergoing intramolecular cyclization. This leads to intermolecular cross-linking and the formation of poly-alkylated hydrazine tars. Furthermore, the generation of HCl during alkylation protonates the unreacted hydrazine, reducing its nucleophilicity and stalling the reaction[6]. Self-Validating Solution: Use the Sequential Addition Protocol (detailed below). By adding the dihalobutane in discrete portions and neutralizing the generated acid with KOH between additions, you maintain the free-base form of hydrazine while keeping the instantaneous concentration of the electrophile low[6]. The system validates itself via pH: a drop in pH confirms successful alkylation, and the return to basic pH upon KOH addition signals readiness for the next electrophile portion.

Validated Experimental Protocols

Protocol 1: Controlled Synthesis of 1-Aminopyrrolidine via Sequential Alkylation Objective: Maximize intramolecular cyclization and suppress polymeric byproducts[6].

  • Initialization: Charge a 3-neck round-bottom flask with hydrazine hydrate (1.1 to 1.2 molar equivalents relative to total dihalobutane) and isopropanol as the solvent.

  • Heating: Heat the mixture to 60–80°C under continuous mechanical stirring.

  • First Addition: Add exactly 33% of the total required 1,4-dichlorobutane dropwise over 15 minutes.

  • First Neutralization: Monitor the pH. Once the pH drops (indicating HCl liberation), add a stoichiometric equivalent of KOH (relative to the added dichlorobutane) to neutralize the acid and restore the hydrazine free-base.

  • Subsequent Additions: Repeat the addition and neutralization steps for the remaining two 33% portions of 1,4-dichlorobutane.

  • Maturation: After the final KOH addition, heat the mixture for an additional 20 minutes.

  • Isolation: Cool to room temperature, filter off the precipitated potassium chloride salt, and isolate the free 1-aminopyrrolidine via fractional distillation.

Protocol 2: Anhydrous Hydrochloride Salt Formation Objective: Convert 1-aminopyrrolidine free base to a stable, non-hygroscopic hydrochloride salt.

  • Dissolution: Dissolve the freshly distilled 1-aminopyrrolidine in anhydrous diethyl ether or MTBE under an inert atmosphere.

  • Acidification: Slowly bubble anhydrous HCl gas (or add a titrated solution of HCl in dioxane) into the mixture at 0°C. Warning: Do not use aqueous concentrated HCl, as the resulting salt is highly hygroscopic and will form an unusable syrup.

  • Crystallization: Stir for 1 hour at 0°C. The 1-aminopyrrolidine hydrochloride will precipitate as a white crystalline solid.

  • Filtration: Filter under a blanket of nitrogen, wash with cold anhydrous ether, and dry in a vacuum desiccator.

Quantitative Data: Byproduct Origins and Mitigation

Byproduct / ImpurityAssociated Synthesis RouteMechanistic OriginMitigation Strategy
Tetrahydropyridazine 1,4-Butanediol / HydrazineOxidation of 1-aminopyrrolidine followed by diazene-hydrazone rearrangement[2].Strict inert atmosphere; sparge solvents with Argon; avoid thermal spikes >140°C.
Hexahydropyridazine 1,4-Butanediol / HydrazineHydrogenation/disproportionation of tetrahydropyridazine[1].Same as above; monitor mother liquor via GC (threshold <2%).
Cyclobutane & Alkenes Electrophilic Amination (HOSA)Over-amination forming 1,1-diazene, followed by N2 extrusion and 1,4-biradical collapse/β-fragmentation[5].Maintain temp at 0-5°C; avoid excess HOSA; halt addition if N2 gas evolution is observed.
Polymeric Amines (Tar) 1,4-Dihalobutane / HydrazineIntermolecular cross-linking due to high local concentration of electrophile[6].Sequential addition of dihalobutane; intermediate KOH neutralization.
Tetrazenes Electrophilic Amination (HOSA)Dimerization of reactive nitrogen intermediates during HOSA amination[3].Maintain strict pH control (>9) and high dilution of the aminating agent.

References

  • A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine. Google Patents (EP0850930A2).
  • A process for producing alicyclic hydrazine derivatives. Google Patents (EP0850930B1).
  • Method of obtaining 1-aminopyrrolidine. Google Patents (SU1525151A1).
  • Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. DSpace (Mihkel Ilisson Thesis). URL:[Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC (National Institutes of Health). URL:[Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. URL:[Link]

Sources

Technical Support Center: Purification of 1-Aminopyrrolidinium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of crude pyrrolidin-1-ium-1-amine chloride (1-aminopyrrolidine hydrochloride, CAS 16596-41-1)[1]. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists. This compound is a critical intermediate, frequently utilized in the synthesis of tetrahydropyridazine derivatives[2] and as a key building block in BOP-mediated couplings for positron emission tomography (PET) ligands targeting cerebral CB1 receptors[3].

Because the crude synthesis mixture typically contains unreacted hydrazine salts and 1,4-butanediol, standard purification requires a highly controlled fractional crystallization approach[2]. This guide provides field-proven methodologies, mechanistic rationales, and self-validating troubleshooting protocols to ensure you achieve >99% purity.

Module 1: Mechanistic Pathway & Process Workflow

The primary purification strategy relies on the differential solubility of the target salt versus its impurities. Following the high-temperature reaction of hydrazine monohydrochloride with 1,4-butanediol, the aqueous mixture must be manipulated to sequentially crash out impurities and isolate the product[2]. Hydrazine hydrochlorides exhibit poor solubility in concentrated methanol mixtures, whereas 1-aminopyrrolidinium chloride remains soluble until the solvent ratio and temperature are specifically tuned[2].

PurificationWorkflow Crude Crude Aqueous Mixture (Product, Hydrazine Salts, Diol) Concentration Vacuum Concentration (Remove H2O) Crude->Concentration FirstFiltration Primary Filtration (Remove Hydrazine Salts) Concentration->FirstFiltration HydrazineWaste Hydrazine Salts (Byproduct) FirstFiltration->HydrazineWaste Filter Cake MeOH Methanol Addition to Filtrate FirstFiltration->MeOH Filtrate Crystallization Fractional Crystallization (Room Temp to 5°C) MeOH->Crystallization SecondFiltration Secondary Filtration Crystallization->SecondFiltration MotherLiquor Mother Liquor (Residual Diol) SecondFiltration->MotherLiquor Filtrate QC In-line QC: Titration (Target >99%) SecondFiltration->QC Filter Cake Pure Pure 1-Aminopyrrolidinium Chloride QC->Pure Pass

Workflow for the fractional crystallization and purification of 1-aminopyrrolidinium chloride.

Module 2: Self-Validating Purification Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step until the embedded validation checkpoint is met.

Step 1: Aqueous Concentration & Primary Precipitation
  • Action: Subject the crude aqueous reaction mixture to vacuum distillation (e.g., rotary evaporation at 60°C, <50 mbar) until a semi-solid slurry is formed[2].

  • Causality: 1-Aminopyrrolidinium chloride is highly hygroscopic. Aggressively removing water forces the less soluble unreacted hydrazine monohydrochloride and dihydrochloride to precipitate out of the matrix, setting up the first stage of fractional separation[2].

  • Validation Checkpoint: Perform Karl Fischer titration on an aliquot of the concentrate. Proceed only when residual moisture is <5% w/w.

Step 2: Hydrazine Salt Depletion
  • Action: Wash the concentrated semi-solid mixture with a minimal volume of cold methanol and perform immediate vacuum filtration[2].

  • Causality: The bulk of the unreacted hydrazine salts remain insoluble in this concentrated methanolic state and are filtered out as white crystals. The target 1-aminopyrrolidinium chloride remains dissolved in the methanol-rich filtrate[2].

  • Validation Checkpoint: Spot-test the filter cake. It should be predominantly inorganic hydrazine salts. The filtrate must retain a pale/clear appearance.

Step 3: Methanol-Induced Crystallization
  • Action: Add a calculated secondary volume of methanol (approx. 0.15 v/w relative to the concentrate) to the filtrate. Allow the solution to stand at room temperature, then gradually cool to 0–5°C over 4 hours[2].

  • Causality: 1-Aminopyrrolidinium chloride has limited solubility in cold methanol compared to the organic byproducts like 1,4-butanediol. Controlled, slow cooling prevents solvent occlusion and yields high-purity primary crystals[2].

  • Validation Checkpoint: Monitor the mother liquor via GC. Residual 1,4-butanediol must remain entirely in the liquid phase[2].

Step 4: Isolation & Drying
  • Action: Isolate the primary crystals via vacuum filtration, wash the filter cake with a small volume of ice-cold isopropanol, and dry under high vacuum (<10 mbar) at 40°C.

  • Causality: Isopropanol displaces residual methanol and diol without dissolving the product. Vacuum drying at a moderate temperature prevents thermal degradation of the delicate N-N bond.

  • Validation Checkpoint: Final purity titration must indicate ≥99.0% assay to be considered pharmaceutical grade[2].

Module 3: Troubleshooting Knowledge Base (FAQs)

Q1: Why is my isolated 1-aminopyrrolidinium chloride failing GC purity due to residual 1,4-butanediol? A: 1,4-butanediol (b.p. 230°C) is a common starting material that does not easily evaporate during vacuum concentration[2]. If your cooling rate during Step 3 is too rapid, the diol becomes occluded within the rapid crystal lattice formation of the salt. Remedy: Re-dissolve the contaminated batch in minimal hot methanol and execute a slow-cooling recrystallization (0.5°C/min) to allow the lattice to form without trapping the diol solvent.

Q2: We are using the purified salt for BOP-mediated coupling to synthesize pyrazole-based CB1 ligands. Why is the coupling yield low? A: In advanced drug development applications, such as synthesizing Rimonabant analogs via BOP coupling[3], trace acidic impurities or residual hydrazine can quench the coupling reagent or compete for the activated carboxylic acid. Remedy: Ensure the salt is thoroughly dried. Verify that the pH of the free-based amine solution is appropriately adjusted with a non-nucleophilic base (e.g., DIPEA) prior to the addition of the BOP reagent and the carboxylic acid precursor[3].

Q3: How can I recover additional product from the secondary mother liquor? A: The separated mother liquor often contains up to 20-30% of the theoretical yield of 1-aminopyrrolidinium chloride[2]. Remedy: Concentrate the mother liquor under reduced pressure to half its volume and subject it to a secondary crystallization at -5°C. Note that these "secondary crystals" typically exhibit slightly lower purity (e.g., ~94-96%) and will require an additional recrystallization cycle before use[2].

TroubleshootingTree Issue Issue: Low Product Yield (<60% Recovery) CheckWater Check Residual Water in Concentrated Mixture Issue->CheckWater ActionWater Extend Vacuum Distillation (Target <5% Moisture) CheckWater->ActionWater High Moisture CheckMeOH Check Methanol Volume CheckWater->CheckMeOH Moisture Optimal Validate Re-evaluate Crystallization ActionWater->Validate ActionMeOH Reduce MeOH Volume (Prevent Product Solubilization) CheckMeOH->ActionMeOH Excess Solvent ActionMeOH->Validate Success Yield Restored (>75%) Validate->Success

Troubleshooting logic tree for resolving low yield issues during crystallization.

Module 4: Quality Control & Quantitative Metrics

To ensure reproducibility across batches, adhere to the following quantitative specifications for the final purified 1-aminopyrrolidinium chloride.

ParameterAnalytical MethodAcceptance CriteriaTroubleshooting Action if Failed
Appearance Visual InspectionWhite crystalline powder[2]Re-wash with cold isopropanol
Assay (Purity) Acid-Base Titration≥ 99.0%[2]Recrystallize from Methanol
1,4-Butanediol GC-FID≤ 0.5%[2]Slow-cooling recrystallization
Hydrazine Content Colorimetric / GC-MS≤ 10 ppmReject batch / Re-process Step 2
Moisture Karl Fischer≤ 1.0%Extend vacuum drying at 40°C

References

  • EP0850930B1 - A process for producing alicyclic hydrazine derivatives.
  • 1-AMINOPYRROLIDINE | 16596-41-1.ChemicalBook.
  • Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity.PMC - NIH.

Sources

Technical Support Center: Pyrrolidin-1-ium-1-amine Chloride Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidin-1-ium-1-amine chloride (also known as 1-aminopyrrolidine hydrochloride, CAS: 63234-71-9). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the thermodynamic and kinetic vulnerabilities of this hydrazine derivative, providing you with self-validating protocols to ensure absolute compound integrity during your drug development and synthetic workflows.

The Causality of Decomposition: Why Does It Degrade?

Pyrrolidin-1-ium-1-amine chloride is a cyclic hydrazine derivative. While the chloride salt form provides a higher degree of stability compared to its free-base counterpart, it remains highly susceptible to two primary degradation vectors: hygroscopicity and oxidative N-N bond cleavage .

  • Oxidative Cleavage: The N-N bond in hydrazine derivatives is kinetically unstable when exposed to atmospheric oxygen or reactive oxygen species (ROS). Oxidation leads to the homolytic or heterolytic cleavage of the N-N bond, a highly exothermic process that generates free pyrrolidine and evolves nitrogen gas .

  • Hygroscopicity as a Catalyst: The salt is highly hygroscopic. When exposed to ambient humidity, it absorbs water and undergoes deliquescence (dissolving in its own absorbed moisture). This localized solvation lowers the activation energy required for oxidation, effectively accelerating the radical initiation cascade that destroys the compound .

Degradation Pathway Visualization

DegradationPathway A Pyrrolidin-1-ium-1-amine Chloride (Intact Salt) B Atmospheric Moisture (Hygroscopic Absorption) A->B Improper Sealing C Atmospheric Oxygen (ROS Exposure) A->C Air Exposure D Crystal Deliquescence & Solvation B->D H2O uptake E N-N Bond Cleavage (Oxidative Degradation) C->E Radical initiation D->E Facilitates oxidation F Nitrogen Gas Evolution & Pyrrolidine Formation E->F Exothermic release

Logical workflow of pyrrolidin-1-ium-1-amine chloride degradation via moisture and oxidation.

Quantitative Stability Data

To assist in inventory management, the following table summarizes the expected degradation rates of pyrrolidin-1-ium-1-amine chloride under various storage conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf LifeDegradation RateVisual Indicator of Degradation
Optimal 2 to 8 °CArgon> 24 Months< 0.1% / monthFree-flowing white powder
Sub-optimal 20 to 25 °CArgon6 Months1 - 2% / monthSlight clumping
Poor 20 to 25 °CAir (Ambient)< 1 Month> 15% / monthYellowing, deliquescence
Stress 40 °CAir + 75% RH< 1 Week> 50% / weekLiquefaction, gas bubbles

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, do not rely on assumption. Use the following self-validating workflows to handle and verify your compound.

Protocol A: Inert Atmosphere Transfer and Storage

Causality: We specifically utilize Argon rather than Nitrogen for storage. Argon is denser than air (~1.78 g/L vs. 1.25 g/L), allowing it to settle and create a protective physical blanket over the solid powder during the brief moments a vial is opened.

Step-by-Step Methodology:

  • Preparation: Pre-dry amber glass storage vials (to prevent photochemical degradation) in an oven at 120 °C for 4 hours. Cool them under vacuum in a desiccator.

  • Purging: Transfer the primary bulk container and the dried vials into a glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquotting: Dispense the compound into single-use aliquots to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Self-Validation (Mass Check): Weigh a sealed aliquot vial on an analytical balance. Leave it in your ambient lab environment for 24 hours, then re-weigh. A stable mass (Δ < 0.1 mg) validates that your PTFE-sealing technique is completely moisture-tight.

  • Storage: Seal the vials with PTFE-lined caps, wrap the junction with Parafilm, and store in a secondary vacuum desiccator at 2–8 °C.

Protocol B: NMR-Based Integrity Validation

Causality: If the N-N bond cleaves, the compound reverts to free pyrrolidine . The α -protons of the pyrrolidine ring will exhibit a distinct upfield shift due to the loss of the electronegative -NH₂ group and the dissipation of the localized positive charge.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the sample in 0.5 mL of anhydrous DMSO-d6. Crucial: Avoid D₂O, as it causes rapid proton exchange of the -NH₂ group, masking critical diagnostic signals.

  • Acquisition: Acquire a standard ¹H-NMR spectrum (400 MHz).

  • Self-Validation (Spectral Interpretation):

    • Intact Product: Verify the presence of the α -CH₂ protons around δ 3.0–3.3 ppm.

    • Degraded Product: Look for the appearance of new multiplets around δ 2.7–2.8 ppm, which indicates the formation of free pyrrolidine.

    • Action: Integrate the peaks. If the ratio of the degradation peak to the main product peak exceeds 0.05 (indicating >5% degradation), the batch must be discarded to prevent downstream synthetic failures.

Troubleshooting FAQs

Q: My powder has turned into a sticky, yellowish paste. Can I salvage it by drying it under a high vacuum? A: No. The transition to a paste indicates deliquescence followed by irreversible chemical degradation (N-N bond cleavage). Vacuum drying will only remove the absorbed water; it cannot reverse the oxidative cleavage that has already generated pyrrolidine and released nitrogen gas. Dispose of the batch safely according to your EHS guidelines.

Q: Can I prepare a 1 M stock solution in water and store it in the fridge for future experiments? A: This is highly discouraged. While the chloride salt provides marginal stability in aqueous environments, water acts as a highly efficient medium for dissolved oxygen to attack the N-N bond. If an aqueous stock solution is absolutely necessary for an immediate biological assay, it must be prepared in strictly degassed (Argon-sparged) water, kept under an inert atmosphere, and utilized within 24 hours.

Q: I noticed a slight pressure build-up when opening the primary container. Is this normal? A: A pressure build-up is a critical warning sign. It indicates that oxidative decomposition has occurred, leading to the exothermic evolution of nitrogen gas. Do not use this batch for sensitive coupling reactions, as the stoichiometry of the active amine will be significantly compromised.

References

  • Title: Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods Source: MDPI URL: [Link]

  • Title: Proposed Decomposition Mechanism of the Hydrazine Derivative Source: ResearchGate URL: [Link]

Validation & Comparative

A Comparative Analysis of Pyrrolidin-1-ium-1-amine;chloride in Amine Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Among the diverse classes of organocatalysts, those featuring a pyrrolidine scaffold have proven to be exceptionally versatile and effective. This guide provides a comprehensive comparative study of pyrrolidin-1-ium-1-amine;chloride, also known as N-aminopyrrolidine hydrochloride, and other prominent amine catalysts. We will delve into their catalytic performance in key organic reactions, supported by mechanistic insights and experimental data, to offer a valuable resource for researchers, scientists, and professionals in drug development.

The Landscape of Amine Organocatalysis: A Mechanistic Overview

Amine organocatalysis primarily operates through two key mechanistic pathways: enamine catalysis and iminium ion catalysis . These pathways allow for the activation of carbonyl compounds, enabling a wide range of enantioselective transformations.

  • Enamine Catalysis: In this mode of activation, a secondary amine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a stereocenter. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl product. This pathway is central to reactions like asymmetric aldol and Michael additions.[1][2]

  • Iminium Ion Catalysis: Here, the secondary amine catalyst condenses with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile at the β-position. This activation is crucial for reactions such as asymmetric Diels-Alder and conjugate additions.[3][4]

Pyrrolidin-1-ium-1-amine;chloride: A Catalyst Candidate

Pyrrolidin-1-ium-1-amine;chloride, or N-aminopyrrolidine hydrochloride, is a chiral cyclic amine salt.[5] While its application as a primary organocatalyst is not as extensively documented as that of other pyrrolidine derivatives, its structural features suggest significant potential. The pyrrolidine ring provides a rigid, chiral scaffold, which is a hallmark of many successful organocatalysts. The presence of the exocyclic amino group and its hydrochloride salt form could influence its solubility, acidity, and steric environment, thereby impacting its catalytic activity and selectivity.

The primary amino group attached to the pyrrolidine nitrogen introduces unique electronic and steric properties compared to the well-studied secondary amine catalysts like proline. The hydrochloride salt form can also play a role in the catalytic cycle, potentially acting as a Brønsted acid co-catalyst to activate electrophiles.

A Comparative Study: Performance in Key Asymmetric Reactions

To objectively evaluate the potential of pyrrolidin-1-ium-1-amine;chloride, we will compare it with three well-established classes of amine catalysts: L-Proline , Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) , and other bifunctional pyrrolidine-based catalysts . The comparison will focus on their performance in two cornerstone reactions of organocatalysis: the Aldol Reaction and the Michael Addition.

The Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound.[6] Its asymmetric organocatalytic variant has been extensively studied.

Table 1: Comparative Performance in the Asymmetric Aldol Reaction

CatalystTypical SubstratesCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline Acetone + 4-Nitrobenzaldehyde30DMSO46876-
(S)-Diarylprolinol Silyl Ether Cyclohexanone + 4-Nitrobenzaldehyde1-10Toluene2-24>90>99up to >99:1
Bifunctional Thiourea-Pyrrolidine Acetone + 4-Nitrobenzaldehyde10Toluene249596-
Pyrrolidin-1-ium-1-amine;chloride (Projected)(10-30)(Various)(Variable)(Moderate to Good)(Variable)(Variable)

Data for L-Proline, Diarylprolinol Silyl Ether, and Bifunctional Thiourea-Pyrrolidine are representative values from the literature. Projected data for Pyrrolidin-1-ium-1-amine;chloride is an estimation based on structural analogy.

Analysis and Mechanistic Insights:

  • L-Proline: As one of the pioneering organocatalysts, L-proline effectively catalyzes the aldol reaction through an enamine mechanism.[1][7] Its bifunctional nature, with both a secondary amine and a carboxylic acid, is believed to contribute to its catalytic activity by forming a well-organized transition state. However, it often requires high catalyst loadings and can have limitations in substrate scope and stereoselectivity compared to more modern catalysts.[2]

  • Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts represent a significant advancement in organocatalysis.[8] The bulky diarylprolinol silyl ether group provides excellent steric shielding, leading to high levels of enantioselectivity.[9][10] They are highly effective at low catalyst loadings and have a broad substrate scope.[3][11]

  • Bifunctional Pyrrolidine-based Catalysts: The incorporation of a second functional group, such as a thiourea moiety, allows for simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with the thiourea).[12] This dual activation leads to enhanced reactivity and stereoselectivity.

  • Pyrrolidin-1-ium-1-amine;chloride (Projected Performance): Based on its structure, pyrrolidin-1-ium-1-amine;chloride is expected to operate via an enamine mechanism. The primary amine, once deprotonated, would form the enamine. The stereochemical outcome would be dictated by the chiral pyrrolidine backbone. The hydrochloride may influence the reaction by providing a proton source for the regeneration of the catalyst and the product. However, the presence of the N-amino group could also lead to different transition state geometries compared to proline, potentially affecting the stereoselectivity. Direct experimental validation is necessary to confirm its efficacy.

The Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond.[13] It is a widely used reaction in organic synthesis for the construction of complex molecules.

Table 2: Comparative Performance in the Asymmetric Michael Addition

CatalystNucleophileElectrophileCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline CyclohexanoneNitrostyrene20Toluene24-7270-9020-40Variable
(S)-Diarylprolinol Silyl Ether AldehydesNitroolefins5-20Toluene12-48>90>95up to >99:1
Bifunctional Thiourea-Pyrrolidine KetonesNitroolefins1-10Toluene1-24>95>97up to >99:1
Pyrrolidin-1-ium-1-amine;chloride (Projected)(Various)(10-30)(Various)(Variable)(Moderate to Good)(Variable)(Variable)

Data for L-Proline, Diarylprolinol Silyl Ether, and Bifunctional Thiourea-Pyrrolidine are representative values from the literature. Projected data for Pyrrolidin-1-ium-1-amine;chloride is an estimation based on structural analogy.

Analysis and Mechanistic Insights:

  • L-Proline: While capable of catalyzing the Michael addition, proline generally provides modest enantioselectivity in this transformation. The transition state is often not as well-organized as in the aldol reaction, leading to lower stereocontrol.

  • Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts excel in the asymmetric Michael addition of both aldehydes and ketones to nitroolefins and other Michael acceptors.[14][15] They operate through both enamine (for ketone and aldehyde nucleophiles) and iminium ion (for α,β-unsaturated aldehyde electrophiles) activation with exceptional stereocontrol.

  • Bifunctional Pyrrolidine-based Catalysts: Similar to the aldol reaction, the dual activation provided by bifunctional catalysts leads to high efficiency and stereoselectivity in the Michael addition.[16][17] The thiourea or other hydrogen-bonding moiety activates the nitroolefin electrophile, facilitating the attack of the enamine nucleophile.

  • Pyrrolidin-1-ium-1-amine;chloride (Projected Performance): For the Michael addition, the catalytic performance of pyrrolidin-1-ium-1-amine;chloride would again depend on its ability to form a stereochemically well-defined enamine intermediate. The steric and electronic properties of the N-amino group would be critical in determining the facial selectivity of the nucleophilic attack. The hydrochloride could again play a beneficial role in protonating the resulting nitronate intermediate. Further investigation is required to ascertain its potential in this important transformation.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for representative asymmetric aldol and Michael reactions are provided below.

General Protocol for Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Organocatalyst (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMSO, Toluene, 2.0 mL)

Procedure:

  • To a stirred solution of the aldehyde and the organocatalyst in the chosen solvent, add the ketone at room temperature.

  • Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Protocol for Asymmetric Michael Addition

Materials:

  • Carbonyl compound (ketone or aldehyde, 1.2 mmol)

  • α,β-Unsaturated compound (e.g., nitroolefin, 1.0 mmol)

  • Organocatalyst (0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, 2.0 mL)

Procedure:

  • To a solution of the α,β-unsaturated compound and the organocatalyst in the solvent, add the carbonyl compound at the specified temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these catalysts, the following diagrams illustrate the key catalytic cycles.

Enamine_Catalysis Catalyst Secondary Amine Catalyst Iminium Iminium Ion Catalyst->Iminium + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Electrophile->Adduct Adduct->Catalyst - Catalyst Product Functionalized Carbonyl Adduct->Product + H2O Iminium_Catalysis Catalyst Secondary Amine Catalyst Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium + Enone Enone α,β-Unsaturated Carbonyl Enone->Iminium Adduct Enamine Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Adduct->Catalyst - Catalyst Product Conjugate Addition Product Adduct->Product + H2O

Caption: Generalized Iminium Ion Catalytic Cycle.

Conclusion and Future Outlook

This comparative guide highlights the established prowess of L-proline, diarylprolinol silyl ethers, and bifunctional pyrrolidine-based catalysts in asymmetric organocatalysis. While direct experimental data for pyrrolidin-1-ium-1-amine;chloride remains limited, its structural analogy to these highly successful catalysts suggests it is a promising candidate for further investigation.

Future research should focus on synthesizing and evaluating the catalytic activity of pyrrolidin-1-ium-1-amine;chloride and its derivatives in a range of asymmetric transformations. A systematic study of the effect of the N-amino group and the counter-ion on reactivity and stereoselectivity will be crucial in unlocking its full potential. The development of novel, readily accessible, and highly efficient organocatalysts is a continuous endeavor, and the exploration of underexplored scaffolds like that of pyrrolidin-1-ium-1-amine;chloride is essential for advancing the field of organic synthesis.

References

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  • Tsogoeva, S. B., & Wei, S. (2006). A new and highly efficient recyclable bifunctional cinchona organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. Chemistry-A European Journal, 12(30), 7849-7854. [Link]

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  • Han, B., & Li, J. L. (2012). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. Bioorganic & medicinal chemistry letters, 22(13), 4225-4228. [Link]

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of chemical research, 45(2), 248-264. [Link]

  • Connon, S. J. (2008). Asymmetric catalysis with bifunctional amine-thiourea-based organocatalysts. Chemistry–A European Journal, 14(36), 11294-11304. [Link]

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  • Gómez-Bengoa, E., & Linden, A. (2004). On the mechanism of the thiourea-catalyzed enantioselective Michael addition of acetylacetone to nitrostyrene. Angewandte Chemie International Edition, 43(25), 3319-3322. [Link]

  • Reyes-Rodríguez, G. J., Rezayee, N. M., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical reviews, 119(6), 4221-4260. [Link]

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective organocatalyzed α-sulfenylation of aldehydes. Angewandte Chemie International Edition, 44(5), 794-797. [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly enantioselective conjugate addition of malonate and β-ketoester to nitroalkenes: asymmetric C–C bond formation with new bifunctional organic catalysts based on Cinchona alkaloids. Journal of the American Chemical Society, 126(32), 9906-9907. [Link]

  • Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of syn-and anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Hayashi, Y. (2016). Diarylprolinol silyl ethers as the most effective organocatalysts. Chemical Science, 7(2), 866-880. [Link]

  • Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful C–C bond-forming methodology. Angewandte Chemie International Edition, 43(31), 4004-4028. [Link]

  • Melchiorre, P., Marigo, M., Tofancini, G., & Jørgensen, K. A. (2006). Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by chiral diarylprolinol silyl ethers. The Journal of organic chemistry, 71(24), 9031-9034. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional-organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

  • Wang, W., Wang, J., & Li, H. (2005). Direct, enantioselective, and highly diastereoselective Michael addition of aldehydes to vinyl ketones catalyzed by a chiral pyrrolidine-based diamine. Angewandte Chemie International Edition, 44(9), 1369-1371. [Link]

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Sources

Comparative Efficacy of Pyrrolidinium Salts in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As catalytic methodologies evolve toward greener and more stereoselective frameworks, the selection of the optimal catalytic salt or ionic liquid (IL) becomes a critical decision for researchers and drug development professionals. While imidazolium and piperidinium derivatives have historically dominated the literature, pyrrolidinium salts have emerged as highly efficacious alternatives across multiple catalytic domains.

This guide provides an objective, data-driven comparison of pyrrolidinium salts against other common cations (e.g., imidazolium, piperidinium), analyzing their mechanistic foundations, comparative efficacy, and practical implementation in the laboratory.

Mechanistic Foundations: The Causality of Efficacy

The distinct performance of pyrrolidinium salts is rooted in their unique structural chemistry. Understanding these foundational properties is essential for predicting their behavior in complex catalytic cycles.

  • Exceptional Base Stability: Unlike imidazolium salts, which possess a highly acidic C2 proton that is susceptible to deprotonation and subsequent carbene formation under basic conditions, pyrrolidinium cations are aliphatic and lack acidic protons. This inherent structural feature grants them superior stability in base-catalyzed reactions and highly reducing environments[1].

  • Wider Electrochemical Window: Pyrrolidinium-based ILs generally exhibit a significantly wider electrochemical window (up to 5.5 V) compared to their imidazolium counterparts. This broad window, particularly their cathodic stability, prevents catalyst degradation during extreme electrochemical reductions[2].

  • Stereochemical Rigidity: In asymmetric organocatalysis, the rigid five-membered pyrrolidine ring restricts the conformational freedom of reactive intermediates. When acting as a secondary amine catalyst, this rigidity is paramount for directing the stereoselective attack of electrophiles[3].

Comparative Efficacy Across Catalytic Domains

Asymmetric Organocatalysis

In the realm of carbon-carbon bond formation, chiral pyrrolidinium salts—often derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine—excel in asymmetric Michael additions and aldol reactions. These catalysts operate via an enamine catalytic cycle, where the secondary amine forms a nucleophilic enamine intermediate with the carbonyl substrate[3].

Compared to traditional proline, modern pyrrolidine-based chiral pyridinium ionic liquids achieve higher enantioselectivities (ee) and diastereoselectivities (dr) because the tunable ionic environment enhances the solubility of diverse substrates while allowing the catalyst to be easily recovered and recycled from the reaction mixture[4].

EnamineCycle Cat Chiral Pyrrolidinium Catalyst (Secondary Amine) Enamine Nucleophilic Enamine Intermediate Cat->Enamine + Substrate - H2O Sub Carbonyl Substrate (Ketone/Aldehyde) Sub->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (Stereoselective Attack) Elec Electrophile (e.g., Nitroolefin) Elec->Iminium Iminium->Cat Catalyst Regeneration Prod Enantioenriched Product Iminium->Prod + H2O (Hydrolysis)

Enamine catalytic cycle illustrating the stereoselective activation of carbonyls by pyrrolidinium.

Electrocatalysis & CO₂ Reduction

In molecular electrocatalysis, ILs frequently serve a dual role as both the supporting electrolyte and a cocatalyst. In the electroreduction of CO₂ using model catalysts like [Re(bpy)(CO)₃Cl], pyrrolidinium ILs provide a significant overpotential diminution of approximately 0.33 V[5].

Pyrrolidinium vs. Imidazolium: While imidazolium cations offer unique π−π stacking interactions with the bipyridine ligands of the catalyst—giving them a distinct cocatalytic edge in specific molecular setups[6]—pyrrolidinium cations provide superior electrostatic stabilization of the negatively charged active forms of the catalyst without the risk of C2-deprotonation degradation at high cathodic potentials[5].

Transition Metal Catalysis (Hydrosilylation)

When used as precursors for platinum anionic complexes in hydrosilylation, the choice between five-membered (pyrrolidinium) and six-membered (piperidinium) rings impacts catalyst longevity. While platinum complexes with piperidinium cations occasionally demonstrate higher resistance to leaching in repeated cycles, pyrrolidinium hexachloroplatinate complexes maintain exceptional thermal stability, resisting decomposition at temperatures well over 200 °C[7]. Furthermore, alkyl methyl pyrrolidinium salts paired with fluorinated anions can achieve thermal stabilities up to ~350 °C[8].

Quantitative Performance Comparison

The following table summarizes the physicochemical and catalytic parameters of pyrrolidinium salts compared to primary alternatives.

PropertyImidazolium (e.g., [BMIM]⁺)Pyrrolidinium (e.g., [BMPyrr]⁺)Piperidinium (e.g., [BMPip]⁺)
Ring Structure 5-membered aromatic5-membered aliphatic6-membered aliphatic
Base Stability Low (Susceptible to carbene formation)High (No acidic protons)High (No acidic protons)
Electrochemical Window ~4.0 V~5.5 V~5.0 V
Thermal Stability ( Td​ ) 300 - 400 °C350 - 400 °C~350 °C (Prone to early degradation)
Primary Catalytic Role π−π stacking cocatalystElectrostatic stabilizer, Chiral inductionMetal complex precursor

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and eliminate false positives.

Protocol A: Asymmetric Michael Addition using Chiral Pyrrolidinium ILs

Objective: Evaluate the organocatalytic efficacy and stereocontrol of a chiral pyrrolidinium salt.

  • Step 1: Catalyst Loading. In a dry reaction vial, add 10 mol% of the chiral pyrrolidinium IL to the target cyclic ketone (e.g., cyclohexanone) at room temperature.

  • Step 2: Electrophile Introduction. Slowly add the nitroolefin (e.g., β -nitrostyrene) to the mixture.

  • Step 3: Reaction & Internal Validation. Stir the mixture. Self-Validation: Monitor the reaction via TLC. The disappearance of the brightly colored nitroolefin serves as an immediate visual and chromatographic validation of catalytic turnover.

  • Step 4: Quenching & Extraction. Quench with a saturated brine solution and extract the organic layer using ethyl acetate. The IL catalyst will partition into the aqueous phase (allowing for recycling).

  • Step 5: Quantitative Analysis. Evaporate the organic layer. Determine the diastereomeric ratio (dr) via crude ¹H-NMR (comparing the benzylic proton shifts). Determine the enantiomeric excess (ee) using chiral stationary phase HPLC against a racemic standard.

Protocol B: CO₂ Electroreduction using Pyrrolidinium Cocatalysts

Objective: Measure the overpotential diminution provided by pyrrolidinium ILs in CO₂ reduction.

CO2Reduction S1 Electrolyte Prep [Pyrr][NTf2] in MeCN S2 Catalyst Addition [Re(bpy)(CO)3Cl] S1->S2 S3 Baseline Control Purge with Argon S2->S3 S4 Catalytic Run Purge CO2 & Run CV S3->S4 S5 Product Analysis GC Quantification S4->S5

Experimental workflow for evaluating pyrrolidinium ionic liquids in CO2 electroreduction.

  • Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of [BMPyrr][NTf₂] in anhydrous acetonitrile within a sealed electrochemical cell.

  • Step 2: Catalyst Addition. Introduce 1 mM of the molecular catalyst,[Re(bpy)(CO)₃Cl].

  • Step 3: Baseline Control (Critical Self-Validation). Purge the cell with Argon for 30 minutes. Run Cyclic Voltammetry (CV). Causality: This establishes the non-catalytic Re(I)/Re(0) reduction waves. Without this baseline, it is impossible to definitively attribute subsequent current increases to CO₂ reduction rather than catalyst degradation.

  • Step 4: Catalytic Run. Purge the cell with high-purity CO₂ for 30 minutes. Run CV under identical parameters. Measure the catalytic current enhancement ( icat​/ip​ ) and the positive anodic shift (overpotential diminution) compared to a standard[TBA][PF₆] electrolyte control.

  • Step 5: Product Quantification. Perform Controlled Potential Electrolysis (CPE). Sample the headspace gas and analyze via GC-TCD to calculate the Faradaic efficiency for carbon monoxide (CO) production.

Sources

biological activity screening of pyrrolidin-1-ium-1-amine;chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide provides a comparative analysis of the biological activities of various pyrrolidinium and pyrrolidine derivatives. Despite a comprehensive search, specific experimental data on the biological activity of pyrrolidin-1-ium-1-amine;chloride derivatives was not available in the public domain at the time of this writing. Therefore, this guide focuses on closely related and well-documented pyrrolidine-based compounds to provide researchers, scientists, and drug development professionals with a valuable comparative framework and detailed experimental insights.

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its structural flexibility and the ability to introduce stereocenters make it a privileged motif in drug discovery.[2] The quaternization of the nitrogen atom to form pyrrolidinium salts further enhances the chemical diversity and often imparts significant biological properties, including antimicrobial, antifungal, and anticancer activities.[3] This guide provides a comparative overview of the biological activity screening of selected pyrrolidine and pyrrolidinium derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents based on this versatile scaffold.

The rationale behind exploring pyrrolidine derivatives lies in their proven track record in medicinal chemistry. The pyrrolidine core can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating crucial interactions with biological targets. The diverse biological activities exhibited by these compounds make them a compelling area of research for addressing unmet medical needs.

Comparative Analysis of Biological Activities

The biological potential of pyrrolidine derivatives has been explored across various therapeutic areas. This section compares the antimicrobial, antifungal, and anticancer activities of representative compounds from the literature.

Antimicrobial Activity

Pyrrolidinium salts, as a class of quaternary ammonium compounds, are known to exhibit potent antibacterial activity. Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis.

A study on novel N-arylsuccinimide derivatives of pyrrolidine-2,5-dione demonstrated moderate antimicrobial activities against a panel of bacteria and fungi.[1][4] For instance, certain derivatives displayed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL against selected microbial species.[1] In another study, pyridinium salts with a pyrrolidino substituent showed inhibitory activity against Staphylococcus aureus.[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyrrolidine Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Pyrrolidine-2,5-dione Derivative 364-128>256>256[1]
Pyrrolidine-2,5-dione Derivative 532-128>256>256[1]
Pyrrolidine-2,5-dione Derivative 816-256>256>256[1]
Ciprofloxacin (Reference)0.50-160.50-160.50-16[1]
Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. Pyrrolidine-based compounds have shown promise as antifungal agents. For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide exhibited significant antifungal activities against Aspergillus niger and Candida albicans.[6][7][8] The chelation of metal ions by the pyrrolidone thiosemicarbazone ligand appeared to be crucial for the observed activity.

Table 2: Comparative Antifungal Activity of Pyrrolidone Thiosemicarbazone Complexes

CompoundAspergillus niger InhibitionCandida albicans InhibitionReference
(Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide (Ligand)No significant activityNo significant activity[7]
Cu(II) ComplexSignificantSignificant[7]
Co(II) ComplexSignificantSignificant[7]
Ni(II) ComplexSignificantSignificant[7]
Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Several pyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][9] For example, a series of polysubstituted pyrrolidines showed potent proliferation inhibitory effects, with some compounds inducing cell cycle arrest and apoptosis in cancer cells.[9]

The mechanism of anticancer activity for these compounds can be diverse, ranging from the inhibition of specific enzymes to the induction of programmed cell death. The structural features of the pyrrolidine ring and its substituents play a critical role in determining the potency and selectivity of these compounds.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Pyrrolidine Derivatives

Compound/DerivativeHCT116 (Colon Cancer)HL60 (Leukemia)Reference
Pyrrolidine 3h2.9 - 162.9 - 16[9]
Pyrrolidine 3k2.9 - 162.9 - 16[9]
Doxorubicin (Reference)Not ReportedNot Reported

Experimental Protocols

To ensure the reproducibility and validity of biological activity screening, standardized and well-documented protocols are essential. This section provides detailed methodologies for the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the MTT assay for cytotoxicity assessment.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (16-20 hours) C->D E Visually Inspect for Growth D->E F Determine MIC E->F MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_detection Detection cluster_readout Readout A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide highlights the significant potential of pyrrolidine-based compounds as a source of new therapeutic agents. The comparative analysis of their antimicrobial, antifungal, and anticancer activities reveals the broad spectrum of biological effects that can be achieved through structural modifications of the pyrrolidine scaffold. The detailed experimental protocols provided for MIC determination and the MTT assay offer a practical resource for researchers engaged in the screening and evaluation of these promising molecules. While data on the specific pyrrolidin-1-ium-1-amine;chloride derivatives remains elusive, the broader family of pyrrolidine compounds continues to be a fertile ground for drug discovery and development. Further exploration of structure-activity relationships within this class of compounds will undoubtedly lead to the identification of novel candidates with improved potency and selectivity for a range of diseases.

References

  • Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Gencheva, M., Zheleva, D., Stoyanov, N., & Shivachev, B. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. [Link]

  • Request PDF | N-Amino Pyridinium Salts in Organic Synthesis | This review summarizes the synthesis and reactivity of N -aminopyridinium salts, discusses applications in organic synthesis, and highlights the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Self-Limiting Alkylation of N-Aminopyridinium Salts Enables Selective Synthesis of Secondary Amines. (2026, January 29). Angewandte Chemie International Edition. [Link]

  • Request PDF | Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | A novel synthesis of N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides and their antimicrobial activity is described. A four... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • Sopbué Fondjo, E., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12(1), 113. [Link]

  • Iannelli, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(20), 6219. [Link]

  • Request PDF | Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity | Background An array of commercially viable intermediate molecules necessary for the synthesis of a variety of bioactive molecules are chemically... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • PDF | Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes | Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide (L) with Cu(II), Co(II), and Ni(II) chlorides were tested against selected... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications, 2011, 795818. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Wu, C. Y., et al. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Molecules, 28(2), 543. [Link]

  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024, January 18). Asian Journal of Chemistry, 36(2), 489-497. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Antifungal and antioxidant activities of pyrrolidone thiosemicarbazone complexes. Bioinorganic Chemistry and Applications, 2011, 795818. [Link]

  • Obniska, J., et al. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. Acta Poloniae Pharmaceutica, 61(Suppl), 3-6. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • N-Amino pyridinium salts in organic synthesis. (n.d.). Retrieved from [Link]

  • Request PDF | N-Amino Pyridinium Salts in Organic Synthesis | This review summarizes the synthesis and reactivity of N -aminopyridinium salts, discusses applications in organic synthesis, and highlights the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of imine derivatives of amoxicillin. (2015, December 15). Journal of the Chemical Society of Pakistan, 37(6), 1226-1231. [Link]

  • Gümüş, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5282-5296. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022, March 15). International Journal of Molecular Sciences, 23(6), 3159. [Link]

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  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.). Retrieved from [Link]

  • Antibacterial Activity of Novel Agent N-2-Hydroxypropyl Trimethyl Ammonium Chloride Chitosan against Streptococcus mutans. (2024, August 30). International Journal of Molecular Sciences, 25(17), 9481. [Link]

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Sources

Performance of Pyrrolidin-1-ium-1-amine Chloride Across Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this objective comparison guide to evaluate the performance of pyrrolidin-1-ium-1-amine chloride (commonly known as 1-aminopyrrolidine hydrochloride) across various reaction media. This cyclic hydrazine derivative is a critical precursor in the synthesis of alicyclic hydrazines, pharmaceuticals, and water-soluble epoxy resins. Optimizing the reaction medium is not merely a matter of solubility; it is the fundamental thermodynamic driver that dictates reaction kinetics, product selectivity, and isolation efficiency.

Mechanistic Causality: The Role of Solvent Polarity

The fundamental challenge in utilizing pyrrolidin-1-ium-1-amine chloride lies in its ionic salt form. To activate its nucleophilic potential for downstream reactions (e.g., oxidative cyclization or epoxide ring-opening), the chloride salt must first be neutralized to release the free base, .

The choice of reaction medium directly dictates the thermodynamics of this neutralization and the subsequent stabilization of the transition state. Polar protic solvents excel by solvating the chloride leaving group and stabilizing highly polar intermediates. Conversely, non-polar media fail to overcome the lattice energy of the salt, resulting in heterogeneous, diffusion-limited kinetics.

SolventLogic Salt Pyrrolidin-1-ium-1-amine Chloride (Reactant Salt) Protic Polar Protic (Methanol) Salt->Protic High Solubility Aqueous Aqueous (Water) Salt->Aqueous High Solubility Aprotic Non-Polar / Aprotic (Chloroform) Salt->Aprotic Poor Solubility Blend Co-Solvent Blends (THF / Methanol) Salt->Blend Polymer Compatibility Protic_Result Yield: >90% Fast Kinetics Easy Distillation Protic->Protic_Result Aqueous_Result Yield: 70-80% Requires Autoclave Green Chemistry Aqueous->Aqueous_Result Aprotic_Result Yield: <50% Sluggish Reaction Heterogeneous Aprotic->Aprotic_Result Blend_Result Yield: 85-90% Ideal for Epoxy Curing Biphasic Control Blend->Blend_Result

Fig 1. Logical relationship between solvent polarity and reaction outcomes.

Comparative Performance Analysis

To objectively compare the performance of pyrrolidin-1-ium-1-amine chloride, we must evaluate the alternative reaction media typically employed in industrial and bench-scale syntheses.

1. Methanol (The Optimal Baseline)

Methanol provides the ideal balance of solubility and volatility. According to established , methanol completely dissolves both the pyrrolidin-1-ium-1-amine chloride and inorganic bases (e.g., NaOH). The byproduct, sodium chloride, is highly insoluble in methanol, driving the neutralization equilibrium forward via Le Chatelier's principle. Furthermore, methanol's low boiling point allows for facile fractional distillation, consistently yielding >90% purity.

2. Aqueous Media (Green but Energy-Intensive)

While water is the ultimate polar protic solvent, its use introduces thermodynamic hurdles. Water is often a byproduct of condensation reactions involving this amine. Consequently, aqueous media require forcing conditions—such as high-pressure autoclave reactors operating at 120–140 °C—to achieve acceptable yields (70–82%). While environmentally benign, the energy cost of removing water during workup makes it less favorable for heat-sensitive derivatives.

3. Tetrahydrofuran (THF) / Methanol Blends (Polymer-Specific)

For macromolecular applications, such as the curing of bisphenol A epoxy resins, a biphasic or co-solvent approach is necessary. THF solubilizes the hydrophobic polymer backbone, while methanol ensures the amine salt remains active and dissolved. This synergistic blend achieves rapid reaction kinetics at ambient temperatures (20–30 °C), preventing the premature thermal degradation of the polymer network.

4. Chloroform (The Anti-Pattern)

Non-polar aprotic solvents like chloroform are fundamentally mismatched for this salt. The inability to dissolve the ionic lattice leads to sluggish, surface-area-dependent reactions. Oxidation or rearrangement reactions in chloroform require excessive times (>40 hours) and yield less than 50% of the target product, heavily contaminated with unreacted starting material.

Quantitative Data Summary

The following table synthesizes the empirical performance data of pyrrolidin-1-ium-1-amine chloride across the evaluated reaction media:

Reaction MediumReaction Time (h)Temperature (°C)Yield (%)Selectivity (%)Workup ComplexityPrimary Application
Methanol 1 - 350 - 80> 90> 95Low (Distillation)Hydrazones, Pyridazines
Aqueous (Water) 3 - 5120 - 14070 - 82~ 90Medium (Concentration)Green Synthesis
THF / Methanol 1 - 220 - 3085 - 90> 90Medium (Evaporation)Epoxy Resin Curing
Chloroform > 4040 - 80< 50< 60High (Heterogeneous)Adsorption Reactions
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the oxidative cyclization of pyrrolidin-1-ium-1-amine chloride to tetrahydropyridazine in methanol. Every step is designed as a self-validating system to guarantee quality control.

Objective: High-yield oxidative cyclization via controlled neutralization and aeration.

Step 1: Neutralization & Precipitation

  • Action: Suspend 1.0 eq of pyrrolidin-1-ium-1-amine chloride in anhydrous methanol. Add 1.1 eq of NaOH dropwise under continuous stirring.

  • Causality: NaOH deprotonates the salt, releasing the highly nucleophilic free base. Methanol forces the precipitation of the NaCl byproduct.

  • Self-Validation Checkpoint: Filter and weigh the precipitated NaCl. The mass recovered must be ≥95% of the theoretical yield. A lower mass indicates incomplete neutralization, requiring additional base before proceeding.

Step 2: Oxidation

  • Action: Introduce molecular oxygen (or air at a rate of 1.5 L/min) into the neutralized solution at 60–65 °C for 28 hours.

  • Causality: Oxygen acts as the oxidizing agent to form the cyclic tetrahydropyridazine. The polar protic nature of methanol stabilizes the radical intermediates formed during oxidation.

  • Self-Validation Checkpoint: Perform GC/MS analysis of an aliquot. The disappearance of the 1-aminopyrrolidine peak and the emergence of the tetrahydropyridazine peak (target area >75%) confirms reaction completion.

Step 3: Isolation

  • Action: Recover methanol via fractional distillation at atmospheric pressure, followed by reduced-pressure distillation (10 mmHg, 54–55 °C) to isolate the final product.

  • Causality: Reduced pressure lowers the boiling point, preventing the thermal degradation of the sensitive hydrazine derivative.

  • Self-Validation Checkpoint: The final isolated mass should correspond to a >90% theoretical yield. Verify the refractive index (n20/D ~1.47) to confirm the absence of residual methanol or unreacted starting material.

ProtocolWorkflow Step1 1. Salt Neutralization Add NaOH to release free base Step2 2. Solvent Integration Dissolve in Methanol/THF Step1->Step2 Step3 3. Reagent Addition Controlled Dropwise (20-30°C) Step2->Step3 Step4 4. Reaction Monitoring GC/MS or TLC Analysis Step3->Step4 Step5 5. Workup & Isolation Fractional Distillation Step4->Step5 Validation Self-Validation: Mass Balance & Purity >95% Step5->Validation

Fig 2. Self-validating experimental workflow for 1-aminopyrrolidine synthesis.

References
  • Source: European Patent Office (EP0850930B1)
  • Source: European Patent Office (EP0894788A1)
  • Title: 1-AMINOPYRROLIDINE Basic Information and Chemical Properties Source: LookChem (CAS 16596-41-1) URL: [Link]

Head-to-Head Comparison of Pyrrolidinium-Based Ionic Liquids: Anion-Driven Performance in Pharmaceutics and Electrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidinium-based ionic liquids (Pyr-ILs), particularly those built upon the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺ or[Pyr₁₄]⁺) cation scaffold, represent a premier class of tunable, designer solvents. While their wide electrochemical windows and thermal resilience have historically cemented their role in advanced energy storage, their biocompatibility, tunable hydrophobicity, and exceptional solvation capacities have recently catalyzed a paradigm shift in pharmaceutical sciences [3]. For drug development professionals, Pyr-ILs offer unprecedented solutions for Active Pharmaceutical Ingredient (API) solubility enhancement, API-IL prodrug formulation, and transdermal drug delivery [5].

This guide provides an objective, data-driven comparison of [BMPyr]⁺-based ionic liquids, isolating the critical role of anion selection—specifically comparing [TFSI]⁻, [FSI]⁻, and [BF₄]⁻—in dictating macroscopic performance.

Mechanistic Insights: The Causality of Cation-Anion Interplay

The physicochemical behavior of Pyr-ILs is not arbitrary; it is fundamentally dictated by the electrostatic and steric interplay between the bulky, asymmetric pyrrolidinium cation and the selected anion [1]. Understanding this causality is essential for rational solvent selection.

  • [TFSI]⁻ (Bis(trifluoromethanesulfonyl)imide): The large, diffuse charge distribution of the [TFSI] anion weakens coulombic attraction with the [BMPyr]⁺ cation. This results in a highly hydrophobic liquid with exceptional thermal stability (> 400 °C). However, the sheer physical bulk and conformational flexibility of the trifluoromethyl groups increase internal steric drag, resulting in moderate viscosity [4].

  • [FSI]⁻ (Bis(fluorosulfonyl)imide): By replacing the trifluoromethyl groups with smaller fluorine atoms, the [FSI] anion significantly reduces the van der Waals volume of the system. This structural contraction lowers internal friction and rotational barriers. Consequently, [BMPyr][FSI] is significantly less viscous and exhibits higher ionic conductivity than its [TFSI] counterpart, making it an ideal vehicle for rapid mass transport and transdermal drug partitioning [2].

  • [BF₄]⁻ (Tetrafluoroborate): The small, highly symmetric [BF₄] anion engages in strong, localized electrostatic interactions (driven by polar covalent B-F bonds) with the pyrrolidinium ring. This tight ion-pairing dramatically increases the cohesive energy density of the fluid, leading to exceptionally high viscosity and reduced ionic mobility [1, 4]. While less suited for high-conductivity applications, its polarity makes it highly effective for solvating specific hydrophilic APIs.

Quantitative Performance Comparison

The following table synthesizes experimental data for [BMPyr]⁺-based ionic liquids to provide a clear, head-to-head benchmarking of their transport and stability profiles at standard room temperature (298.15 K).

Ionic LiquidViscosity (cP)Conductivity (mS/cm)Electrochemical Window (V)Thermal Stability (°C)Primary Pharmaceutical / Chemical Application
[BMPyr][TFSI] ~85 - 118~2.0 - 2.6~5.0 - 5.5> 400Hydrophobic API extraction, Sustained-release API-ILs
[BMPyr][FSI] ~40 - 50~5.0 - 6.0~4.5 - 5.0~ 300Low-viscosity transdermal vehicles, Rapid partitioning
[BMPyr][BF₄] ~250 - 375< 1.0~4.0 - 4.5~ 350Polar API solvation, Biocatalysis reaction media

(Note: Values are aggregated from rigorous rheological and conductometric studies [2, 4]. Minor variances in literature are typically attributable to trace water impurities.)

Mandatory Visualization: Anion-Dependent Pathways

The following diagram illustrates how the structural properties of the anion directly induce the physicochemical properties of the resulting Pyr-IL, which in turn dictates its optimal application in drug development and chemical engineering.

PyrIL_Comparison Cation [BMPyr]+ Cation (Tunable Hydrophobic Core) TFSI [TFSI]- Large & Diffuse Cation->TFSI FSI [FSI]- Compact & Low Friction Cation->FSI BF4 [BF4]- Small & Symmetric Cation->BF4 Prop_TFSI Viscosity: ~85-118 cP High Thermal Stability TFSI->Prop_TFSI induces Prop_FSI Viscosity: ~40-50 cP High Conductivity FSI->Prop_FSI induces Prop_BF4 Viscosity: ~250-375 cP Strong Ion Pairing BF4->Prop_BF4 induces App_TFSI Hydrophobic API Extraction Sustained Release Prop_TFSI->App_TFSI enables App_FSI Transdermal Vehicles Rapid Partitioning Prop_FSI->App_FSI enables App_BF4 Polar API Solvation Biocatalysis Media Prop_BF4->App_BF4 enables

Anion-dependent physicochemical pathways and pharmaceutical applications of Pyr-ILs.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Trace impurities—specifically water—act as cosolvents that artificially lower viscosity and inflate conductivity. Therefore, rigorous validation of purity is built directly into the methodology.

Protocol A: Rheological and Conductometric Profiling

Objective: To objectively compare the transport properties of[BMPyr][TFSI] and [BMPyr][FSI].

  • Anhydrous Validation (Critical Step): Prior to any measurement, subject the IL samples to Karl Fischer coulometric titration. Self-Validation: Proceed only if the water content is strictly < 50 ppm. If > 50 ppm, dry the IL under a high vacuum (10⁻³ mbar) at 60 °C for 24 hours.

  • Rheometry: Transfer the validated IL into a cone-and-plate rheometer housed within an argon-filled glovebox (O₂ and H₂O < 1 ppm). Measure dynamic viscosity (η) at a constant shear rate (e.g., 100 s⁻¹) across a temperature sweep of 298.15 K to 353.15 K.

  • Electrochemical Impedance Spectroscopy (EIS): Load the IL into a sealed conductivity cell equipped with platinized platinum electrodes. Apply an AC voltage amplitude of 10 mV across a frequency range of 1 MHz to 1 Hz.

  • Data Extraction: Extract the bulk resistance ( R ) from the high-frequency intercept of the Nyquist plot. Calculate conductivity ( σ ) using the predetermined cell constant ( Kcell​ ): σ=Kcell​/R .

Protocol B: API Solubility and Partitioning Assay

Objective: To determine the maximum thermodynamic solubility of a poorly water-soluble drug (e.g., Itraconazole) in different Pyr-ILs [5].

  • Saturation: Add an excess amount of crystalline Itraconazole to 2.0 mL of the target Pyr-IL in a borosilicate glass vial.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 37.0 ± 0.1 °C (simulating human body temperature) at 500 RPM for 48 hours. Causality: 48 hours ensures the system overcomes the high viscosity of the IL to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 RPM for 20 minutes at 37 °C to pellet the undissolved API. Extract the supernatant using a syringe equipped with a 0.22 μm PTFE filter.

  • Quantification: Dilute the filtered supernatant in a compatible mobile phase (e.g., Acetonitrile/Water) and quantify the dissolved API concentration via High-Performance Liquid Chromatography (HPLC) against a validated calibration curve.

References

  • Structural and Dynamic Characterization of Li–Ionic Liquid Electrolyte Solutions for Application in Li-Ion Batteries: A Molecular Dynamics Approach Source: MDPI URL:[Link]

  • A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications Source: PMC - National Institutes of Health URL:[Link]

  • Systematic Refinement of Canongia Lopes-Pádua Force Field for Pyrrolidinium-Based Ionic Liquids Source: arXiv.org URL:[Link]

  • Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems Source: Indonesian Journal on Health Science and Medicine URL:[Link]

Cross-Validation of Analytical Methods for Pyrrolidin-1-ium-1-amine Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidin-1-ium-1-amine chloride (1-aminopyrrolidine hydrochloride) is a critical chemical intermediate utilized extensively in the synthesis of complex pharmaceuticals, including PET radioligands for cerebral cannabinoid (CB1) receptors[1] and various quinoxaline-based anticancer agents. Despite its synthetic utility, its quantification presents a significant analytical bottleneck. This guide objectively compares the performance of industry-standard analytical methods—specifically pre-column derivatization RP-HPLC-UV and direct HILIC-LC-MS/MS—providing researchers with the mechanistic causality and self-validating protocols necessary to establish robust quality control workflows.

The Analytical Challenge: Physicochemical Causality

The fundamental challenge in analyzing pyrrolidin-1-ium-1-amine chloride stems directly from its physicochemical properties[2]. As a low-molecular-weight, highly polar aliphatic amine salt, it presents two primary obstacles:

  • Lack of a Chromophore: The molecule possesses no conjugated π -electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Attempting direct analysis via standard reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) results in poor sensitivity and high baseline noise due to mobile phase interference.

  • Extreme Polarity: The ionic nature of the pyrrolidinium salt causes it to partition poorly into hydrophobic stationary phases. On a standard C18 column, the underivatized molecule elutes in the void volume ( t0​ ), subjecting it to severe matrix suppression and rendering accurate integration impossible.

To resolve this, analytical scientists must alter the molecule's properties via chemical derivatization (Schiff base formation)[3] or bypass the need for a chromophore entirely using orthogonal chromatographic techniques like Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS).

Workflow Visualization

G Sample 1-Aminopyrrolidine HCl Sample Matrix Split Method Divergence Sample->Split Deriv Pre-column Derivatization (Salicylaldehyde) Split->Deriv Chemical Modification HILIC Direct Dilution (High Organic) Split->HILIC Direct Analysis HPLC RP-HPLC-UV (Hydrazone Detection) Deriv->HPLC LCMS HILIC-LC-MS/MS (ESI+ Detection) HILIC->LCMS Data Cross-Validation (LOD, LOQ, Recovery) HPLC->Data LCMS->Data

Analytical workflow for the cross-validation of 1-aminopyrrolidine HCl methods.

Quantitative Cross-Validation

The following table synthesizes the performance metrics of the three primary methodologies used for the quantification of pyrrolidin-1-ium-1-amine chloride[2].

ParameterPre-column Derivatization (RP-HPLC-UV)Direct HILIC-LC-MS/MSGas Chromatography (GC-FID)
Mechanistic Principle Condensation with aromatic aldehydePartitioning on polar stationary phaseVolatilization of free base
Detection Mode UV at 360 nmESI+ ( m/z 87.1 fragment)Flame Ionization
Limit of Detection (LOD) ~0.2 µg/g~0.05 µg/g~1.0 µg/g
Limit of Quantitation (LOQ) ~0.6 µg/g~0.15 µg/g~3.0 µg/g
Linearity Range 0.6 – 30 µg/g0.15 – 10 µg/g3.0 – 50 µg/g
Precision (RSD%) < 1.0%< 2.5%< 3.0%
Operational Complexity Moderate (Requires incubation step)High (Requires MS optimization)Low to Moderate

Self-Validating Experimental Protocols

Protocol A: Pre-column Derivatization RP-HPLC-UV (Routine QC Standard)

Causality: Hydrazine derivatives react quantitatively with aldoketones (such as salicylaldehyde) to form stable hydrazones[4]. This Schiff base formation extends the π -conjugation system, shifting the maximum UV absorbance to the visible/near-UV region (~360 nm). This shift completely bypasses the low-UV interference common in complex matrices. Furthermore, the addition of the aromatic ring drastically increases the molecule's hydrophobicity, allowing for strong retention and excellent peak shape on standard C18 columns[3][5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of Milli-Q water to create the buffer. Prepare a derivatizing reagent by dissolving salicylaldehyde in HPLC-grade methanol.

  • Sample Derivatization: Accurately weigh the sample containing pyrrolidin-1-ium-1-amine chloride into a volumetric flask. Add 50 µL of the salicylaldehyde reagent. Cyclomix (vortex) for 20 minutes at room temperature to ensure complete stoichiometric conversion of the amine to the hydrazone[5]. Make up to the mark with methanol.

  • Chromatographic Separation:

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Buffer:Methanol (25:75 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA/UV at 360 nm.

  • Self-Validating System Check: Before analyzing unknown samples, inject a Reagent Blank (salicylaldehyde + diluent) to confirm the absence of artifact peaks at the derivatized analyte's retention time. Following this, inject a System Suitability Standard (six replicates); the Relative Standard Deviation (RSD) of the peak areas must be 2.0% to validate instrumental precision.

Protocol B: Direct HILIC-LC-MS/MS (High-Sensitivity Characterization)

Causality: HILIC retains polar analytes via a water-rich liquid layer established on the surface of a polar stationary phase (e.g., Amide or bare silica). By introducing the sample in a high concentration of organic solvent, the highly polar pyrrolidinium ion partitions into this aqueous layer and is retained without the need for chemical derivatization. Positive Electrospray Ionization (ESI+) mass spectrometry then provides absolute structural specificity based on the mass-to-charge ratio[2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a high-organic diluent (e.g., 90% Acetonitrile / 10% Water). Critical step: The sample solvent must closely match the initial mobile phase conditions to prevent peak distortion or premature elution.

  • Chromatographic Separation:

    • Column: Waters XBridge Amide (150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (adjusted to pH 3.0 with formic acid to ensure complete ionization of the amine).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 minute, ramp to 50% B over 4 minutes, return to 90% B to re-equilibrate.

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 87.1 (representing the free base 1-aminopyrrolidine) transitioning to its primary product ion (e.g., m/z 70.1, loss of NH3​ ).

  • Self-Validating System Check: ESI sources are highly susceptible to matrix-induced ion suppression. To validate the method, perform a Matrix Spike Recovery. Spike a known concentration of the standard into the sample matrix; acceptable recovery limits must fall between 90% and 110% to confirm that the matrix is not quenching the ionization process.

Conclusion

The cross-validation of analytical methods for pyrrolidin-1-ium-1-amine chloride reveals that method selection must be dictated by the specific requirements of the drug development phase. For early-stage characterization and trace-level impurity profiling, the direct HILIC-LC-MS/MS method offers unparalleled sensitivity. However, for late-stage, high-throughput commercial batch release, the pre-column derivatization RP-HPLC-UV method provides a highly reproducible, cost-effective, and robust alternative that bypasses the inherent physicochemical limitations of the raw molecule.

Sources

Benchmarking the Synthesis of N-Aminopyrrolidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-Aminopyrrolidine hydrochloride (CAS: 63234-71-9), also known as 1-aminopyrrolidine hydrochloride, is a highly versatile hydrazine derivative. As a primary amine derivative of pyrrolidine, it is a critical building block in the synthesis of complex pharmaceuticals, most notably oxygen-bridged pyrazole-based structures acting as Cannabinoid Receptor 1 (CB1) antagonists [1].

For researchers and drug development professionals, selecting the optimal synthetic route for this intermediate is a balancing act between yield, purity, scalability, and safety. This guide objectively benchmarks the three primary synthesis methodologies—Hydrazine-Diol Cyclization, Nitrosation-Reduction, and Direct Electrophilic Amination—providing mechanistic causality and self-validating protocols for each.

Mechanistic Role in Drug Design

In medicinal chemistry, the N-aminopyrrolidine moiety is frequently incorporated into tricyclic pyrazole scaffolds to optimize lipophilicity and binding affinity. When these ligands bind to the CB1 receptor (a G-protein coupled receptor), they act as antagonists or inverse agonists, blocking the Gi/o protein signaling cascade. This prevents the typical decrease in intracellular cAMP, ultimately modulating physiological responses such as appetite reduction and weight control [2].

CB1Pathway Ligand N-Aminopyrrolidine Derived Ligand Receptor CB1 Receptor (GPCR) Ligand->Receptor Antagonism GiProtein Gi/o Protein Signaling Receptor->GiProtein Blockade cAMP cAMP Production Modulation GiProtein->cAMP Normalization Physiology Appetite & Weight Regulation cAMP->Physiology Downstream

Signaling pathway modulation by N-Aminopyrrolidine-derived CB1 receptor antagonists.

Benchmarking Synthesis Routes

To synthesize N-aminopyrrolidine hydrochloride, chemists typically choose from three distinct pathways. Each method leverages different mechanistic principles and presents unique operational challenges.

SynthesisWorkflows Target N-Aminopyrrolidine HCl Synthesis Benchmarking Cyclization Method A: Cyclization 1,4-Butanediol + Hydrazine HCl Target->Cyclization Nitrosation Method B: Nitrosation-Reduction Pyrrolidine + NaNO2 -> Zn/H+ Target->Nitrosation Amination Method C: Electrophilic Amination Pyrrolidine + HOSA Target->Amination YieldA Yield: 69-88% High Scalability Autoclave Req. Cyclization->YieldA YieldB Yield: >80% Carcinogenic Intermediate (N-Nitrosopyrrolidine) Nitrosation->YieldB YieldC Yield: 50-70% Mild Conditions Greenest Route Amination->YieldC

Logical comparison of the three primary synthesis routes for N-Aminopyrrolidine HCl.

Quantitative Data Comparison
ParameterMethod A: Cyclization [3]Method B: Nitrosation-Reduction [4]Method C: Electrophilic Amination [5]
Typical Yield 69% – 88%80% – 85%50% – 70%
Purity (Crude) >90% (GC)>95%>95%
Reaction Time 3.5 – 5 hours2 – 3 hours12 – 24 hours
Temperature 120°C – 140°C5°C – 15°C0°C to 25°C
Safety Profile High pressure requiredHighly toxic intermediateMild, safe reagents
Scalability Excellent (Industrial)Poor (Safety constraints)Good (Lab/Pilot scale)

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each mechanistic step.

Method A: Hydrazine-Diol Cyclization (The Industrial Standard)

This method relies on the nucleophilic aliphatic substitution of a diol by hydrazine.

  • Causality of Reagents: 1,4-butanediol is used instead of 1,4-dibromobutane to avoid the generation of highly corrosive hydrobromic acid. However, hydroxyl groups are poor leaving groups. The addition of concentrated HCl serves to protonate the terminal hydroxyl groups, converting them into superior leaving groups (water). Because this requires high activation energy, an autoclave is necessary to reach 120–140°C without boiling off the aqueous solvent.

Step-by-Step Protocol:

  • Setup: Charge a 1-liter glass or Hastelloy autoclave with 226.1 g (3.30 moles) of hydrazine monohydrochloride, 111.4 g (1.10 moles) of concentrated HCl, 99.1 g (1.10 moles) of 1,4-butanediol, and 330.0 g of deionized water.

  • Reaction: Seal the autoclave and heat the mixture to 120°C with continuous mechanical stirring for 5 hours.

  • IPC Validation: Sample the reactor and analyze via Gas Chromatography (GC-FID). The reaction is complete when the 1,4-butanediol peak is <1% area.

  • Isolation: Cool the reactor to room temperature. Concentrate the reaction solution under reduced pressure to remove water.

  • Purification: Wash the resulting mixture of hydrazine salts with cold methanol. The 1-aminopyrrolidine hydrochloride will selectively crystallize. Filter and dry to obtain white crystals (Yield: ~75-88%).

Method B: Nitrosation-Reduction (The Classical Approach)

This two-step process involves the electrophilic attack of a nitrosonium ion on pyrrolidine, followed by a metal-mediated electron transfer reduction.

  • Causality of Reagents: Nitrosation requires highly acidic conditions to generate the active nitrosonium ion (NO⁺) from sodium nitrite. However, the subsequent reduction step using zinc dust must be strictly maintained at a neutral pH (using ammonium acetate). If the environment is too acidic, over-reduction occurs, cleaving the N-N bond to yield pyrrolidine and ammonia. Conversely, highly alkaline conditions will passivate the zinc surface, halting the reduction.

Step-by-Step Protocol:

  • Nitrosation: Dissolve 71 g of pyrrolidine in 500 mL of methanol. Add concentrated HCl dropwise until the pH reaches ~1.0. Cool the solution to 10°C.

  • Electrophilic Attack: Slowly add a solution of 70 g sodium nitrite in 200 mL of water, maintaining the temperature below 15°C. Stir for 15 minutes.

  • IPC Validation 1: Use TLC or UV-Vis spectroscopy to confirm the formation of N-nitrosopyrrolidine (distinct UV absorbance at ~230 nm) and complete consumption of pyrrolidine. (Warning: N-nitrosopyrrolidine is a known carcinogen; handle with extreme PPE).

  • Reduction: Adjust the pH to ~7.5 using sodium bicarbonate. Add 20 g of ammonium acetate, followed by 160 g of zinc dust. Keep the mixture at 5°C.

  • IPC Validation 2: Monitor the disappearance of the yellow N-nitroso color.

  • Isolation: Filter the zinc salts through a Celite pad. Acidify the filtrate with HCl gas or concentrated HCl to precipitate N-aminopyrrolidine hydrochloride.

Method C: Direct Electrophilic Amination (The Green Alternative)

This route utilizes Hydroxylamine-O-sulfonic acid (HOSA) to directly aminate the secondary amine.

  • Causality of Reagents: HOSA acts as an electrophilic nitrogen source, with the sulfate moiety serving as an exceptional leaving group. The reaction is conducted under alkaline conditions (KOH or NaOH) to deprotonate the secondary amine of pyrrolidine, maximizing its nucleophilicity. The base simultaneously neutralizes the sulfuric acid byproduct, preventing the protonation and subsequent deactivation of unreacted pyrrolidine.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of pyrrolidine in water and cool the flask to 0°C using an ice bath.

  • Basification: Add 2.5 equivalents of KOH pellets to the solution and stir until completely dissolved.

  • Amination: Prepare a concentrated aqueous solution of HOSA (1.2 equivalents). Add this dropwise to the pyrrolidine solution, strictly maintaining the internal temperature below 5°C to prevent HOSA degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours.

  • IPC Validation: Analyze the mixture via LC-MS to track the formation of the N-N bond (m/z [M+H]⁺ = 87.1) and ensure no unreacted HOSA remains.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and bubble dry HCl gas through the solvent to precipitate the highly pure N-aminopyrrolidine hydrochloride salt.

References

  • Murineddu, G., et al. "Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands." Molecules, 2019.[Link]

  • Ilisson, M. "Synthesis of novel heterocyclic hydrazine derivatives and their conjugates." University of Tartu DSpace, 2018.[Link]

  • Tomotaki, Y., et al. "A process for producing alicyclic hydrazine derivatives.
  • Bodor, N. S. "Preparation of N-amino compounds." United States Patent and Trademark Office, US4564677A, 1986.
  • Bredihhin, A., & Mäeorg, U. "Effective Strategy for the Systematic Synthesis of Hydrazine Derivatives." Tetrahedron, 2008. (Cited within Ref 2).[Link]

Safety Operating Guide

Personal protective equipment for handling pyrrolidin-1-ium-1-amine;chloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing biopharmaceutical synthesis and reagent lifecycle management, I frequently encounter the operational challenges posed by cyclic hydrazines. Pyrrolidin-1-ium-1-amine chloride (commonly known as 1-aminopyrrolidine hydrochloride, CAS: 63234-71-9) is a prime example. While it is a highly valuable building block in drug development, its physicochemical properties demand rigorous, logic-driven handling protocols.

This guide moves beyond basic safety data to explain the causality behind our safety protocols, providing you with a self-validating system for the safe manipulation, storage, and disposal of this compound.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first quantify the threat. According to the , pyrrolidin-1-ium-1-amine chloride is classified under several key GHS hazard categories[1][2].

Property / HazardSpecification / GHS CodeOperational Implication
Physical State Solid (Crystalline Powder)High risk of static aerosolization during transfer[2].
Melting Point 109 - 126 °C[2]The broad melting range indicates high hygroscopicity and potential for moisture-induced depression.
Skin Irritation Category 2 (H315)[2]Direct contact disrupts lipid bilayers; requires an impermeable barrier.
Eye Irritation Category 2A (H319)[2]Micro-particulates can cause severe corneal micro-abrasions and chemical burns.
Respiratory Category 3 (H335)[2]Inhalation of dust triggers acute mucosal inflammation in the respiratory tract.

The Chemical Logic of Handling: The Degradation Cascade

Why do we mandate strict environmental controls for this specific salt? The answer lies in its molecular structure. Pyrrolidin-1-ium-1-amine chloride is a protonated cyclic hydrazine. Hydrazines are potent reducing agents. The hydrochloride salt is intentionally formed to lock the lone pair of the amine, preventing spontaneous air oxidation.

However, the salt is highly susceptible to atmospheric moisture. As outlined by structural handling logic from regarding related hydrazine salts, moisture ingress hydrolyzes the salt, liberating the free base[3]. This initiates a rapid degradation cascade: Moisture entry → Salt dissociation → Free base release → Air oxidation → Yellowing/Gummy residue [3].

Understanding this pathway is critical: our primary operational goal is not just protecting the operator from the chemical, but protecting the chemical from the ambient environment.

G A Pyrrolidin-1-ium-1-amine chloride (Stable Salt) B Atmospheric Moisture (H2O Exposure) A->B Improper Handling F Inert Atmosphere (Argon/N2 Glovebox) A->F Proper Handling C Salt Dissociation & Hydrolysis B->C D Release of Free Base (1-Aminopyrrolidine) C->D E Air Oxidation (Yellowing/Degradation) D->E O2 Exposure G Maintained Integrity (Safe Storage) F->G

Degradation cascade of pyrrolidin-1-ium-1-amine chloride vs. inert handling workflows.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile and chemical logic, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling procedures.

PPE CategorySpecificationCausality & Operational Logic
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior resistance to aqueous salt solutions. It prevents dermal transfer of the hygroscopic powder, mitigating H315 (Skin Irritation)[2].
Eye Protection Snug-fitting Safety Goggles (ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent aerosolized micro-particulates from causing severe corneal micro-abrasions (H319)[2].
Respiratory N95/FFP2 Respirator or Fume HoodThe crystalline powder is easily aerosolized. Filtration prevents mucosal inflammation in the respiratory tract (H335)[2].
Body Protection Tyvek Sleeves / Lab Coat with tight cuffsPrevents powder accumulation on forearms, which can react with ambient sweat to cause localized contact dermatitis.

Self-Validating Operational Workflows

Protocol A: Inert Weighing and Solution Preparation

Objective: Transfer solid pyrrolidin-1-ium-1-amine chloride without triggering the degradation cascade.

  • Preparation: Purge a glovebox or localized glovebag with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm). Causality: Argon is heavier than air and provides a superior, dense blanket against moisture compared to nitrogen.

  • Equilibration: Introduce the sealed reagent vial, an analytical balance, and anti-static weighing boats into the antechamber and cycle the vacuum/gas three times.

  • Static Mitigation: Discharge the weighing boat using a piezoelectric anti-static gun. Causality: The dry hydrochloride salt accumulates triboelectric charge; static mitigation prevents aerosolization and ensures mass accuracy.

  • Transfer: Aliquot the required mass using a dry, inert micro-spatula.

  • Solubilization & Self-Validation: Dissolve the salt in an anhydrous solvent (e.g., dry dichloromethane).

    • Self-Validating Check: Inspect the resulting solution against a white background. It must be perfectly colorless. If a faint yellow or pink hue is observed, the salt has dissociated and oxidized[3]; the batch is compromised and must be discarded.

Protocol B: Micro-Spill Containment and Neutralization

Objective: Safely recover spilled material while preventing respiratory exposure and chemical reactions.

  • Isolation: Immediately halt airflow (e.g., fans) that could aerosolize the powder. Don an N95/FFP2 respirator and fresh nitrile gloves.

  • Mechanical Recovery: Do NOT apply water. Causality: Water initiates hydrolysis, releasing the volatile, irritating free base. Instead, as per , sweep up the powder without creating dust using a static-free brush and place it into a sealable glass vial[1][2].

  • Chemical Decontamination: Moisten a clean wipe with a 1% acetic acid solution and wipe the spill zone. Causality: The weak acid ensures any residual free base is immediately re-protonated into a stable, non-volatile acetate salt.

  • Verification: Wipe the area with a dry pH indicator strip moistened with distilled water. A neutral pH (6-7) confirms the absence of residual basic amines.

Protocol C: Lifecycle and Waste Disposal

Objective: Ensure compliant, environmentally safe destruction of the compound[1][4].

  • Solid Waste: Seal recovered powder in a secondary containment vessel. Label as "Hazardous Solid Waste: Irritant / Hydrazine Salt". Store locked up[4].

  • Liquid Waste: Segregate aqueous and organic waste. Do not mix with strong oxidizers (e.g., peroxides, nitric acid). Causality: Hydrazine derivatives are potent reducing agents; mixing with oxidizers can trigger violent exothermic reactions.

  • Final Disposal: Dispatch via a licensed professional chemical waste disposal service in accordance with local and federal regulations[1].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.